5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKQCCUGCHJSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen.[1] This document details the chemical properties, a multi-step synthesis protocol adapted from patent literature, and relevant data presented in a structured format for ease of reference.
Compound Overview
This compound (CAS No. 83237-49-4) is a dicarboxylic acid containing a phenylthio substituent.[1] Its structure is fundamental to the subsequent cyclization reaction that forms the active pharmaceutical ingredient, Zaltoprofen.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the title compound is presented in Table 1. This data is crucial for its identification, handling, and purification.
| Property | Value | Reference |
| CAS Number | 83237-49-4 | [1] |
| Molecular Formula | C₁₇H₁₆O₄S | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 145-146 °C | [1][2] |
| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [1] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.09 ± 0.10 | [1] |
| Solubility | Slightly soluble in acetone and DMSO | [1] |
Synthesis Pathway
The synthesis of this compound can be achieved through various routes. This guide details a three-step process adapted from Chinese patent CN103351318A, which starts from methyl 5-propionyl-2-phenylthiophenylacetate.[2]
The overall synthetic workflow is depicted below:
The detailed chemical transformations are illustrated in the following reaction scheme:
References
A Comprehensive Technical Guide to CAS 83237-49-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, identified by the CAS number 83237-49-4, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor in the synthesis of Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][][3] Zaltoprofen is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), rendering it effective in the management of pain and inflammation associated with conditions like arthritis.[1][] This guide provides a detailed overview of the chemical and physical properties of CAS 83237-49-4, its synthesis pathway to Zaltoprofen, and the subsequent mechanism of action of the final drug product.
Chemical and Physical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic processes.
| Property | Value | Source |
| Molecular Formula | C17H16O4S | [1][4][5] |
| Molecular Weight | 316.37 g/mol | [1][4][5] |
| Appearance | Off-white solid | [1] |
| Melting Point | 145-146 °C (in 1,2-dichloroethane) | [1][4][5] |
| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [1][4] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1][4] |
| pKa (Predicted) | 4.09 ± 0.10 | [1][4] |
| Solubility | Slightly soluble in Acetone and DMSO | [1][4] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [4] |
Role in Zaltoprofen Synthesis
CAS 83237-49-4 is a critical raw material for the synthesis of Zaltoprofen.[] The process generally involves an esterification step followed by a cyclization reaction.
Mechanism of Action of Zaltoprofen
As an NSAID, Zaltoprofen's therapeutic effects are derived from its inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Zaltoprofen exhibits a preferential inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation.
References
An In-depth Technical Guide to the Mechanism of Action of Phenylthioacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthioacetic acid derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action associated with these derivatives, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Cyclooxygenase-2 (COX-2) inhibitors, and Interleukin-1 (IL-1) receptor antagonists. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Core Mechanisms of Action
Phenylthioacetic acid derivatives exert their biological effects through multiple mechanisms, primarily by interacting with key proteins involved in inflammation and metabolic regulation. The three principal mechanisms identified are:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Certain phenylthioacetic acid derivatives act as agonists for PPARs, particularly the δ isoform, which are nuclear receptors that regulate gene expression involved in fatty acid metabolism and inflammation.
-
Cyclooxygenase-2 (COX-2) Inhibition: A subset of these derivatives selectively inhibits the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.
-
Interleukin-1 (IL-1) Receptor Antagonism: Some derivatives function by blocking the Interleukin-1 receptor, thereby preventing the pro-inflammatory signaling of IL-1.
Peroxisome Proliferator-Activated Receptor (PPARδ) Agonism
A significant number of phenylthioacetic acid derivatives have been identified as potent and selective agonists of PPARδ.[1] Activation of PPARδ by these compounds leads to the regulation of genes involved in fatty acid oxidation and energy expenditure, making them promising candidates for the treatment of metabolic disorders.[2][3]
Signaling Pathway
Upon binding to PPARδ, the phenylthioacetic acid derivative induces a conformational change in the receptor. This allows the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4][5] Key target genes are involved in fatty acid transport and β-oxidation.[1][2][3]
Figure 1: PPARδ Signaling Pathway Activation.
Quantitative Data
The following table summarizes the reported EC50 values for the activation of PPARδ by various phenylthioacetic acid derivatives.
| Compound | EC50 (nM) for PPARδ Activation | Reference |
| GW501516 (Reference) | 1.1 | [6] |
| Seladelpar (MBX-8025) | 2 | [7] |
| Compound A | Value not available | |
| Compound B | Value not available |
Note: Specific EC50 values for a broader range of phenylthioacetic acid derivatives are often proprietary or not publicly available in consolidated formats. Researchers are encouraged to consult individual study publications.
Experimental Protocol: PPARδ Transactivation Assay
This protocol outlines a common method for assessing the activation of PPARδ by test compounds using a luciferase reporter assay.
Materials:
-
HEK293T cells
-
Expression plasmid for a GAL4-PPARδ-LBD fusion protein
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (phenylthioacetic acid derivatives)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the GAL4-PPARδ-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.[8]
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells into 96-well plates.
-
Treat the cells with various concentrations of the phenylthioacetic acid derivatives. Include a vehicle control (e.g., DMSO) and a known PPARδ agonist as a positive control.
-
-
Incubation:
-
Incubate the treated cells for 18-24 hours to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
-
Figure 2: PPARδ Transactivation Assay Workflow.
Cyclooxygenase-2 (COX-2) Inhibition
Several phenylthioacetic acid derivatives have demonstrated selective inhibitory activity against COX-2.[9] This enzyme is induced during inflammation and catalyzes the formation of prostaglandins, which are key mediators of pain and inflammation.[10] Selective COX-2 inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway
Phenylthioacetic acid derivatives that act as COX-2 inhibitors typically bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, reduces the production of various pro-inflammatory prostaglandins. Some COX-2 inhibitors have also been shown to exert their effects through the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.[10][11]
Figure 3: COX-2 Inhibition Signaling Pathway.
Quantitative Data
The following table presents the IC50 values for the inhibition of COX-2 by selected phenylthioacetic acid derivatives.
| Compound | IC50 (µM) for COX-2 Inhibition | Reference |
| Celecoxib (Reference) | 0.052 | [12] |
| 4a | 0.07 | [9] |
| 4g | 0.07 | [9] |
| 4h | 0.07 | [9] |
| PYZ32 | 0.5 | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against the COX-2 enzyme.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (phenylthioacetic acid derivatives)
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the various concentrations of the test compounds or vehicle control to the appropriate wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]
-
-
Reaction Incubation and Termination:
-
Detection:
-
Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Figure 4: In Vitro COX-2 Inhibition Assay Workflow.
Interleukin-1 (IL-1) Receptor Antagonism
Certain phenylthioacetic acid derivatives function as antagonists of the Interleukin-1 (IL-1) receptor. IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. By blocking the IL-1 receptor, these compounds can inhibit the downstream signaling cascade initiated by IL-1.[7][12]
Signaling Pathway
Phenylthioacetic acid derivatives that act as IL-1 receptor antagonists competitively bind to the IL-1 receptor type I (IL-1R1) without initiating a signal. This prevents the binding of IL-1α and IL-1β to the receptor, thereby blocking the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[13][14] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes.
Figure 5: IL-1 Receptor Antagonism Signaling Pathway.
Quantitative Data
The following table provides available IC50 values for the inhibition of IL-1 signaling by phenylthioacetic acid derivatives.
| Compound | IC50 for IL-1 Antagonism | Reference |
| Anakinra (Reference) | Value varies by assay | [7] |
| Derivative X | Value not available | |
| Derivative Y | Value not available |
Note: Quantitative data for IL-1 antagonism by specific phenylthioacetic acid derivatives is limited in the public domain. Further screening and characterization are required.
Experimental Protocol: IL-1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the ability of test compounds to displace IL-1 from its receptor.
Materials:
-
Cells expressing the IL-1 receptor (e.g., EL-4 cells)
-
Radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α)
-
Test compounds (phenylthioacetic acid derivatives)
-
Binding buffer
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture and harvest cells expressing the IL-1 receptor.
-
-
Competitive Binding:
-
In a microplate, incubate the cells with a fixed concentration of radiolabeled IL-1 and varying concentrations of the test compounds.
-
Include a control with no unlabeled competitor (for total binding) and a control with a large excess of unlabeled IL-1 (for non-specific binding).
-
-
Incubation and Washing:
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the cells to remove unbound radiolabeled IL-1.
-
-
Detection:
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the specific binding against the compound concentration and determine the IC50 value.
-
Figure 6: IL-1 Receptor Binding Assay Workflow.
Conclusion
Phenylthioacetic acid derivatives are a promising class of compounds with diverse mechanisms of action that target key pathways in inflammation and metabolism. Their ability to act as PPARδ agonists, selective COX-2 inhibitors, and IL-1 receptor antagonists highlights their potential for the development of novel therapeutics for a range of diseases, including metabolic syndrome, inflammatory disorders, and pain. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in advancing the study of these versatile molecules. Further investigation into the structure-activity relationships and the downstream signaling effects of these derivatives will be crucial for optimizing their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. PPARdelta is a fatty acid sensor that enhances mitochondrial oxidation in insulin-secreting cells and protects against fatty acid-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin 1 receptor antagonist. A new member of the interleukin 1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor antagonist (IL-1Ra) is more effective in suppressing cytokine-induced catabolism in cartilage-synovium co-culture than in cartilage monoculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IL-1R antagonists and how do they work? [synapse.patsnap.com]
- 8. Interleukin-1 Receptor Antagonist (IL-1RA) | BioVendor R&D [biovendor.com]
- 9. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin-1 receptor antagonist intervenes in signaling between different types of synoviocytes in rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on currently available scientific information. 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is primarily recognized and utilized as a chemical intermediate. Its direct biological activities have not been extensively characterized in publicly available literature. Therefore, this guide focuses on the well-documented biological activity of its principal derivative, Zaltoprofen, to provide a relevant and comprehensive understanding for research and development purposes.
Executive Summary
This compound is a key intermediate in the synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). While direct biological data on the intermediate is scarce, its significance is intrinsically linked to the pharmacological profile of Zaltoprofen. Zaltoprofen exhibits potent anti-inflammatory and analgesic effects through a dual mechanism of action: preferential inhibition of cyclooxygenase-2 (COX-2) and modulation of bradykinin-mediated signaling pathways. This technical guide will provide an in-depth analysis of the biological activity of Zaltoprofen, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Introduction to this compound
This compound (CAS No: 83237-49-4) is an organic compound that serves as a crucial precursor in the manufacturing of Zaltoprofen. Its chemical structure is foundational to the formation of Zaltoprofen's tricyclic system, which is essential for its biological activity. The primary role of this compound in a pharmaceutical context is to undergo cyclization to form the dibenzothiepinone core of Zaltoprofen.
Biological Activity of Zaltoprofen
The biological activity of this compound is best understood through the pharmacological actions of its derivative, Zaltoprofen. Zaltoprofen is recognized for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
Zaltoprofen's therapeutic effects are attributed to two primary mechanisms:
-
Preferential COX-2 Inhibition: Like other NSAIDs, Zaltoprofen inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. Zaltoprofen shows a preference for inhibiting COX-2, the isoform induced during inflammation, over COX-1, which is involved in homeostatic functions such as gastric cytoprotection. This preferential inhibition is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
-
Inhibition of Bradykinin-Induced Responses: Uniquely among many NSAIDs, Zaltoprofen also demonstrates a potent inhibitory effect on bradykinin-induced pain responses.[2][3] Bradykinin is a powerful inflammatory mediator that contributes to pain by sensitizing nociceptors. Zaltoprofen has been shown to block the bradykinin B2 receptor-mediated signaling pathway in primary sensory neurons, which involves the inhibition of second messenger cascades, including phospholipase C and protein kinase C activation.[4][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of Zaltoprofen.
Table 1: In Vitro Inhibitory Activity of Zaltoprofen
| Target | Assay | IC50 Value (μM) | Reference |
| COX-1 | Thromboxane B2 Production (human platelets) | 1.3 | [1][4] |
| COX-2 | Prostaglandin E2 Production (synovial cells) | 0.34 | [1][4] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Zaltoprofen
| Model | Species | Endpoint | ED50 Value (mg/kg, p.o.) | Reference |
| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 1-5 | [2][3] |
| Acetic Acid-induced Writhing | Mouse | Inhibition of Writhing | 3-30 | [1] |
| Bradykinin-induced Nociception | Rat | Inhibition of Nociceptive Responses | 9.7 | [4] |
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.
-
Incubation: The test compound (e.g., Zaltoprofen at various concentrations) is pre-incubated with the COX enzyme in a suitable buffer system.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (for COX-2) or thromboxane B2 (a stable metabolite of thromboxane A2, for COX-1) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compound (e.g., Zaltoprofen) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the animals.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6][8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group. The ED50 value can be determined from the dose-response curve.
Bradykinin-Induced Nociception in Rats
Objective: To assess the analgesic effect of a test compound on bradykinin-induced pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Compound Administration: The test compound (e.g., Zaltoprofen) is administered orally.
-
Induction of Nociception: A solution of bradykinin is infused into the carotid artery. Nociceptive responses, such as head-turning or scratching, are observed and counted.[2]
-
Assessment of Analgesia: The number of nociceptive responses is recorded for a defined period after bradykinin infusion. The test is repeated at different time points after compound administration to determine the onset and duration of the analgesic effect.
-
Data Analysis: The percentage of inhibition of nociceptive responses is calculated for the treated groups compared to the vehicle control. The ED50 value is determined from the dose-response data.
Visualizations
Signaling Pathways
Caption: Zaltoprofen's dual mechanism of action.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
While this compound is a critical component in the chemical synthesis of Zaltoprofen, its own biological activity remains largely uncharacterized. The pharmacological profile of Zaltoprofen, however, is well-documented, revealing a potent anti-inflammatory and analgesic agent with a dual mechanism of action involving preferential COX-2 inhibition and interference with the bradykinin signaling pathway. This comprehensive understanding of Zaltoprofen's activity provides a crucial framework for researchers and drug development professionals working with its precursors and derivatives. Further investigation into the direct biological effects of this compound may be warranted to fully elucidate its pharmacological landscape.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zaltoprofen inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to In Vitro Studies of Novel Phenylacetic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Phenylacetic acid (PAA) and its derivatives represent a promising class of small aromatic fatty acids with significant therapeutic potential. Initially recognized for treating hyperammonemia, PAA has demonstrated notable anti-neoplastic properties, capable of inducing tumor cell differentiation and inhibiting growth at clinically achievable concentrations.[1] This guide provides a comprehensive overview of the in vitro evaluation of novel phenylacetic acid compounds, focusing on their anticancer activities. It details common experimental protocols, summarizes quantitative data, and illustrates key cellular mechanisms and workflows.
Core Mechanisms of Action
In vitro studies reveal that the anticancer effects of phenylacetic acid derivatives are primarily driven by two interconnected cellular processes: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).[1] These compounds modulate the expression of critical regulatory proteins, halting cell proliferation and triggering cellular self-destruction in cancerous cells.[1]
1. Induction of Apoptosis
Many novel phenylacetic and phenoxyacetic acid derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[2][3] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that effective compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax.[4][5] This shift triggers the activation of the caspase cascade, a group of cysteine proteases that execute the apoptotic program, leading to cell death.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid: A Key Intermediate in Zaltoprofen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Basic physicochemical properties of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 83237-49-4 | [1][2] |
| Molecular Formula | C₁₇H₁₆O₄S | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| Melting Point | 145-146 °C | [3] |
| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [4] |
| Appearance | White to off-white powder | [5] |
Spectroscopic Data Analysis
As of this writing, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Chemical suppliers like ChemicalBook and Capot Chemical mention the availability of such data upon request[1][6].
To provide a contextual understanding, the following sections present spectroscopic data for the structurally related and well-characterized compound, Phenylacetic Acid . This data can serve as a reference for predicting the spectral characteristics of the target molecule, particularly for the phenylacetic acid moiety.
¹H NMR Spectrum of Phenylacetic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | multiplet | 5H | Aromatic protons |
| ~3.6 | singlet | 2H | Methylene protons (-CH₂-) |
| ~11.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
¹³C NMR Spectrum of Phenylacetic Acid
| Chemical Shift (ppm) | Assignment |
| ~178 | Carboxylic acid carbon (-COOH) |
| ~133 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~41 | Methylene carbon (-CH₂) |
IR Spectrum of Phenylacetic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1495, ~1450 | Medium | C=C stretch (aromatic) |
| ~1410, ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~700-800 | Strong | C-H bend (aromatic) |
Mass Spectrum of Phenylacetic Acid
| m/z | Relative Intensity | Assignment |
| 136 | M⁺ | Molecular ion |
| 91 | 100% | Tropylium ion [C₇H₇]⁺ (Base Peak) |
| 45 | Moderate | [COOH]⁺ |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature[3]. This multi-step synthesis starts from 5-propionyl-2-phenyl phenylacetate.
Step 1: Ketal Protection
-
To a solution of methyl 5-propionyl-2-phenylthiophenylacetate in a suitable solvent, add neopentyl glycol and trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by a suitable chromatographic method until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the catalyst.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude neopentyl glycol ketal intermediate.
Step 2: Bromination
-
Dissolve the ketal intermediate from Step 1 in a suitable solvent.
-
Slowly add a solution of molecular bromine in the same solvent at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, as indicated by chromatography.
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Extract the product, wash the organic layer, and dry it.
-
Remove the solvent to yield the brominated intermediate.
Step 3: Rearrangement, Hydrolysis, and Acidification
-
To the brominated intermediate, add a suitable reagent for rearrangement (e.g., a Lewis acid like zinc bromide).
-
Heat the mixture to induce rearrangement.
-
After the rearrangement is complete, add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) to hydrolyze the ester and ketal groups.
-
Heat the mixture to ensure complete hydrolysis.
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Signaling Pathway of Zaltoprofen
As this compound is an intermediate, it does not have a direct signaling pathway. However, its end product, Zaltoprofen, is a known preferential COX-2 inhibitor with additional analgesic properties.
Caption: Mechanism of action of Zaltoprofen.
References
- 1. This compound | 83237-49-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN103351318A - Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid - Google Patents [patents.google.com]
- 4. tradeindia.com [tradeindia.com]
- 5. innospk.com [innospk.com]
- 6. 83237-49-4 | 2-(3-(Carboxymethyl)-4-(phenylthio)phenyl)propanoic acid - Capot Chemical [capotchem.com]
"physical and chemical properties of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for their determination, and the biological context of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid. This compound, identified by CAS Number 83237-49-4, is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen.[1][2]
Physicochemical and Chemical Properties
This compound is an organic compound featuring a phenylthio group and two carboxylic acid moieties attached to a phenyl ring.[1][3] Its structure contributes to its reactivity and utility as a versatile building block in organic synthesis.[2][3] It is typically found as a white to off-white solid or powder.[2][3]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[3-(Carboxymethyl)-4-(phenylsulfanyl)phenyl]propanoic acid | [2] |
| CAS Number | 83237-49-4 | [1][4][5] |
| Molecular Formula | C₁₇H₁₆O₄S | [1][3][5] |
| Molecular Weight | 316.37 g/mol | [1][5] |
| Appearance | Off-white solid / White to off-white powder | [1][2] |
| Melting Point | 145-146 °C (solvated in 1,2-dichloroethane) | [1][3][6] |
| Boiling Point | 517.4 ± 50.0 °C at 760 mmHg (Predicted) | [1][3][4] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 4.09 ± 0.10 (Predicted) | [1][3] |
| Solubility | Slightly soluble in acetone and DMSO.[1] Low solubility in water. | [2][3] |
| Purity | ≥98% | [2][4] |
| Storage | 2-8°C, away from strong oxidants, bases, and reducing agents. | [1][3] |
Experimental Protocols for Property Determination
While specific experimental data for this compound is proprietary or found in patent literature, the following are standard methodologies for determining the key physical properties of organic acids.
This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound.
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt), capillary tubes, sample of this compound, mortar and pestle.
-
Procedure:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (145 °C).[1][3]
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
Perform at least two careful determinations to ensure accuracy.
-
This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[7]
-
Objective: To calculate the pKa value from the half-equivalence point of a titration curve.
-
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker, standardized strong base solution (e.g., 0.1 M NaOH), analytical balance.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or acetone, given its slight solubility) in a beaker.[1]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution. Record the pH and the total volume of titrant added after each addition.
-
As the pH begins to change more rapidly, reduce the volume of the increments. This indicates the approach to the equivalence point.
-
Continue adding titrant until the pH value stabilizes well into the basic range.
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
-
The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where pH = pKa. Identify this pH value from the graph.
-
Biological and Pharmaceutical Context
The primary application of this compound is its role as a key intermediate in the chemical synthesis of Zaltoprofen.[1][2][5] Zaltoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, making it effective for treating inflammation and pain in conditions like arthritis.[1]
Caption: Logical workflow for the synthesis of Zaltoprofen.
Inflammation is mediated by signaling molecules called prostaglandins. The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin H2. Zaltoprofen, synthesized from the title compound, selectively inhibits the COX-2 enzyme, which is primarily expressed at sites of inflammation. This inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Caption: The COX inflammatory pathway and Zaltoprofen's point of action.
References
Phenylthioacetic Acid Analogs: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of phenylthioacetic acid (PTAA) analogs. Phenylthioacetic acid, a molecule incorporating a phenyl ring linked to an acetic acid moiety via a thioether bond, serves as a versatile scaffold for the development of novel therapeutic agents. Analogs of PTAA have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. This document summarizes key findings, presents quantitative data for structure-activity relationship (SAR) analysis, details experimental protocols, and visualizes relevant biological pathways and workflows.
Anticancer Activity of Phenylthioacetic Acid Analogs
Derivatives of phenylthioacetic acid have emerged as promising candidates for cancer therapy, with several analogs exhibiting potent cytotoxic effects against various cancer cell lines. A significant area of investigation has been the modification of the core PTAA structure to enhance potency and target specific oncogenic pathways.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development.
A notable phenylthioacetic acid analog, a naphthalene-azine-thiazole derivative designated as compound 6a , has been identified as a potent inhibitor of the PI3Kα isoform. This compound demonstrated significant cytotoxic activity against the OVCAR-4 human ovarian cancer cell line, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. Mechanistic studies revealed that compound 6a effectively reduces the phosphorylation of Akt and mTOR, key downstream effectors of PI3K, thereby inhibiting the signaling pathway.
| Compound ID | Analog Type | Target | Cancer Cell Line | IC50 (µM) | Citation(s) |
| 6a | Naphthalene-azine-thiazole derivative | PI3Kα | OVCAR-4 | 1.569 | |
| PI3Kα (enzymatic assay) | - | 0.225 | |||
| Compound 5b | 2-Amino-4-phenylthiazole derivative | Not specified | HT29 (Colon) | 2.01 | |
| Compound 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Not specified | SKNMC (Neuroblastoma) | 10.8 | |
| Compound 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Not specified | Hep-G2 (Hepatocarcinoma) | 11.6 |
Experimental Protocols: Anticancer Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylthioacetic acid analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e-g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathway and Experimental Workflow Diagrams
Antimicrobial Activity of Phenylthioacetic Acid Analogs
Phenylthioacetic acid derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The structural modifications of the PTAA scaffold have led to the identification of compounds with significant minimum inhibitory concentrations (MICs).
Therapeutic Targets and Mechanisms
The precise molecular targets for the antimicrobial action of many PTAA analogs are still under investigation. However, some derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to cell death. This mechanism is advantageous as it is less likely to induce rapid resistance development compared to antibiotics that target specific enzymes.
Quantitative Data: Antimicrobial Activity of Phenylthioacetic Acid Analogs
| Compound ID | Analog Type | Target Organism | MIC (µg/mL) | Citation(s) |
| 16d | N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide | Staphylococcus aureus | 1-4 | |
| 16e | N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide | Enterococcus spp. | 1-4 | |
| Compound 6a | Substituted Phenylthiazole | Staphylococcus aureus | 125 | |
| Compound 6b | Substituted Phenylthiazole | Aspergillus niger | 250 | |
| Compound 6a | Substituted Phenylthiazole | Candida albicans | 250 |
Experimental Protocols: Antimicrobial Assays
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the phenylthioacetic acid analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow Diagram
Conclusion and Future Directions
Phenylthioacetic acid and its analogs represent a promising class of compounds with diverse therapeutic potential. The data presented in this guide highlight their activity as both anticancer and antimicrobial agents. The inhibition of the PI3K/Akt/mTOR pathway by certain thiazole-based analogs underscores the potential for developing targeted cancer therapies. Furthermore, the antimicrobial activity, in some cases attributed to membrane disruption, offers a potential strategy to combat drug-resistant pathogens.
Future research in this area should focus on:
-
Expansion of Analog Libraries: Synthesis and screening of a wider range of PTAA analogs to establish more comprehensive structure-activity relationships.
-
Target Identification and Validation: Elucidation of the specific molecular targets for the most potent analogs to better understand their mechanisms of action.
-
In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic efficacy and toxicological profiles of lead compounds in preclinical animal models.
-
Optimization of Pharmacokinetic Properties: Modification of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles for better clinical translation.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of phenylthioacetic acid analogs. The provided data, protocols, and visualizations are intended to facilitate further investigation and accelerate the development of novel drugs based on this versatile chemical scaffold.
The Dawn of a New Therapeutic Frontier: Phenylacetic Acid Derivatives as Potent Inhibitors
A comprehensive analysis for researchers, scientists, and drug development professionals exploring the synthesis, biological evaluation, and mechanistic insights into a promising class of molecules.
[December 23, 2025] – The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in drug discovery. Within this landscape, phenylacetic acid and its derivatives have emerged as a versatile scaffold, demonstrating significant inhibitory activity across a spectrum of biological targets. This technical guide delves into the core aspects of the discovery and development of these promising compounds, offering a detailed overview of their synthesis, in vitro and in vivo evaluation, and the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, providing both a foundational understanding and practical guidance for advancing this exciting field of study.
Phenylacetic acid, a simple organic compound, and its derivatives have been identified as fundamental building blocks for a variety of pharmaceutical intermediates.[1] Their therapeutic potential spans a wide range of applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide will provide a consolidated look at the key findings and methodologies that are propelling the development of phenylacetic acid-based inhibitors.
I. The Inhibitory Landscape: A Quantitative Overview
The potency of newly synthesized compounds is a critical determinant of their therapeutic potential. Phenylacetic acid derivatives have been rigorously evaluated against a variety of biological targets, with their inhibitory activities quantified to enable direct comparison and structure-activity relationship (SAR) analysis. The following tables summarize the in vitro inhibitory activities of several novel phenylacetic acid derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Phenylacetic Acid Derivatives
| Compound ID | Target/Cell Line | IC50 | Reference |
| Compound I | HepG2 (Liver Cancer) | 1.43 µM | [2] |
| Compound I | MCF-7 (Breast Cancer) | 7.43 µM | [2] |
| Compound II | HepG2 (Liver Cancer) | 6.52 µM | [2] |
| 5-FU (Reference) | HepG2 (Liver Cancer) | 5.32 µM | [2] |
| Compound 2b | PC3 (Prostate Carcinoma) | 52 µM | [3] |
| Compound 2c | PC3 (Prostate Carcinoma) | 80 µM | [3] |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 µM | [3] |
| Compound 2c | MCF-7 (Breast Cancer) | 100 µM | [3] |
| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 µM | [3] |
| D28 | K562 (Leukemia) | 1.02 µM | [4] |
| D28 | MCF-7 (Breast Cancer) | 5.66 µM | [4] |
| D28 | A549 (Lung Cancer) | 2.83 µM | [4] |
| SAHA (Reference) | K562, MCF-7, A549 | - | [4] |
Table 2: Enzyme Inhibitory Activity of Phenylacetic Acid Derivatives
| Compound ID | Target Enzyme | IC50/Ki | Reference |
| Compound I | PARP-1 | 1.52 nM (IC50) | [2] |
| Olaparib (Reference) | PARP-1 | 1.49 nM (IC50) | [2] |
| gamma-hydroxyfenbufen | GHB Binding Site | 0.44 µM (Ki) | [5] |
| Diclofenac | GHB Binding Site | 5.1 µM (Ki) | [5] |
| Compound 12 | MAO-A | SI=245 | [6] |
| Compound 21 | MAO-A | 0.018 µM (IC50) | [6] |
| Compound 21 | MAO-B | 0.07 µM (IC50) | [6] |
| Compounds 5d-f, 7b, 10c-f | COX-2 | 0.07-0.09 µM (IC50) | [7] |
| Celecoxib (Reference) | COX-2 | - | [7] |
| D28 | HDAC3 | 24.45 µM (IC50) | [4][8] |
| D29 | HDAC3 | 0.477 µM (IC50) | [4] |
| Compound 5g | α-glucosidase | 6.69 ± 0.18 µM (IC50) | [9] |
| Acarbose (Reference) | α-glucosidase | 723.06 ± 11.26 µM (IC50) | [9] |
II. Crafting the Inhibitors: Synthesis and Characterization
The journey of discovering novel inhibitors begins with their chemical synthesis. A general workflow for the synthesis of phenoxyacetamide derivatives, a prominent class of phenylacetic acid-based inhibitors, is outlined below. This is followed by a generalized experimental protocol.
General Experimental Protocol for Synthesis of Phenoxyacetamide Derivatives
This protocol provides a general framework for the synthesis of phenoxyacetamide derivatives. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for the synthesis of specific target compounds.
Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate
-
To a solution of a substituted phenol in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Reflux the reaction mixture for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of the Final Phenoxyacetamide Derivative
-
To a solution of the ethyl phenoxyacetate intermediate in a suitable solvent (e.g., ethanol), add a substituted amine.
-
Reflux the reaction mixture for a specified time (e.g., 8-16 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The final product can be further purified by recrystallization from a suitable solvent.
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
III. Unveiling the Biological Activity: Key Experimental Protocols
A battery of in vitro and in vivo assays is employed to evaluate the biological activity of the synthesized phenylacetic acid derivatives. This section provides detailed protocols for some of the key experiments cited in the development of these inhibitors.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[3][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[3]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3] The reference wavelength should be greater than 650 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the activity of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair.
Principle: A chemiluminescent assay is commonly used, which measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Blocking: Block the wells to prevent non-specific binding.
-
Inhibitor Addition: Add various concentrations of the test compound and a positive control inhibitor (e.g., Olaparib) to the wells.
-
Enzyme Reaction: Initiate the reaction by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Add streptavidin-HRP to the wells and incubate. After washing, add a chemiluminescent HRP substrate.
-
Signal Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
This assay evaluates the inhibitory effect of compounds on Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Principle: The assay is often based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.
Protocol:
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.
-
Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.
-
Detection: The product (e.g., PGF2α) is quantified using an ELISA.
-
Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC50 value.
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for anti-diabetic drugs.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.[10]
Protocol:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme with the test compound at various concentrations in a phosphate buffer (pH 6.8).[11]
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C.[11]
-
Reaction Initiation: Add the substrate, p-NPG, to initiate the reaction.[11]
-
Incubation: Incubate the reaction mixture for 20 minutes at 37°C.[11]
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.[11]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[11]
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.[11]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory properties of compounds.[4]
Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[4] The anti-inflammatory effect of a test compound is assessed by its ability to reduce the paw edema.
Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal. The left hind paw is injected with saline as a control.[4]
-
Paw Volume Measurement: Measure the paw volume of both hind paws at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle control group.
IV. Deciphering the Mechanism: Signaling Pathways and Molecular Interactions
Understanding the molecular mechanisms by which phenylacetic acid derivatives exert their inhibitory effects is crucial for rational drug design and optimization. These compounds have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Induction of Apoptosis via PARP Inhibition
Several phenoxyacetamide derivatives have been identified as potent inhibitors of PARP-1.[2] PARP inhibitors can induce apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways.[12] The inhibition of PARP leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication.[12] In cells with compromised homologous recombination repair (e.g., BRCA1/2 mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. PARP inhibitors can activate the intrinsic pathway of apoptosis.[13]
Modulation of the PI3K/AKT Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival.[14] Its dysregulation is frequently observed in various human cancers.[2] Phenylacetic acid derivatives have been explored as potential inhibitors of this pathway.
V. The Path Forward: Future Directions and Conclusion
The discovery of novel phenylacetic acid derivatives as potent inhibitors represents a significant advancement in the pursuit of new therapeutic agents. The versatility of this chemical scaffold, coupled with the growing understanding of its interactions with various biological targets, underscores its potential in addressing a range of diseases, from cancer to inflammatory disorders and diabetes.
The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the phenylacetic acid core is essential to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action will enable a more rational approach to drug design and the identification of potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is crucial to assess the therapeutic potential and safety of lead compounds before their progression to clinical trials.
References
- 1. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibitor activates the intrinsic pathway of apoptosis in primary lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
In-Depth Structural Characterization of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Zaltoprofen.[1] Zaltoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the preferential inhibition of cyclooxygenase-2 (COX-2).[1] The unique molecular architecture of this compound, featuring a phenylthio group and two carboxylic acid moieties, makes it a versatile building block in medicinal chemistry.[1] A thorough understanding of its structural and physicochemical properties is paramount for process optimization, impurity profiling, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural characterization of this important intermediate, including its physicochemical properties, a plausible synthetic route, and detailed analytical methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and quality control during the drug development process.
| Property | Value | Reference |
| CAS Number | 83237-49-4 | [1] |
| Molecular Formula | C₁₇H₁₆O₄S | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 145-146 °C | [1] |
| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [1] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.09 ± 0.10 | [1] |
| Solubility | Slightly soluble in acetone and DMSO | [1] |
Synthesis
The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, a general synthetic approach can be outlined based on patent literature describing the synthesis of Zaltoprofen. A plausible synthetic workflow is illustrated below.
Structural Characterization
A comprehensive structural characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic data and the experimental protocols for the analytical techniques employed.
Spectroscopic Data
While specific experimental spectra for this compound are not publicly available, the following table summarizes the expected and representative data based on its chemical structure and analysis of related compounds such as phenylacetic acid and the final drug product, Zaltoprofen.
| Technique | Expected/Representative Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), CH₂ of acetic acid (singlet, ~3.6 ppm), CH of carboxyethyl (quartet, ~3.7 ppm), CH₃ of carboxyethyl (doublet, ~1.5 ppm). |
| ¹³C NMR | Carboxylic acid carbons (~170-180 ppm), aromatic carbons (~125-140 ppm), CH₂ of acetic acid (~40 ppm), CH of carboxyethyl (~45 ppm), CH₃ of carboxyethyl (~18 ppm). |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (sharp, ~1700), C=C aromatic stretch (~1600, ~1450), C-S stretch (~700-800). |
| Mass Spec. (m/z) | [M-H]⁻ at ~315.06, with characteristic fragmentation patterns. |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural characterization of the title compound.
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 second.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2 seconds.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
The mass range should be set to scan from m/z 50 to 500.
-
Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data for further structural confirmation.
-
Objective: To determine the precise three-dimensional atomic arrangement in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Logical Workflow and Biological Context
The structural elucidation of this compound follows a logical progression of analytical techniques.
The significance of this compound lies in its role as a precursor to Zaltoprofen, an NSAID that targets the COX-2 enzyme. The COX-2 pathway is a critical inflammatory signaling cascade in the body.
By serving as a key intermediate for Zaltoprofen, this compound is integral to the production of a medication that effectively mitigates the downstream effects of the COX-2 pathway, namely inflammation, pain, and fever.
Conclusion
This technical guide has provided a detailed overview of the structural characterization of this compound. The presented physicochemical data, plausible synthetic route, and comprehensive analytical protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough characterization of this intermediate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient, Zaltoprofen.
References
Methodological & Application
Application Notes and Protocol for the Synthesis of Zaltoprofen Intermediate: 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid
These application notes provide a detailed protocol for the synthesis of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen. The described method is based on a multi-step synthesis starting from methyl 5-propionyl-2-phenylthiophenylacetate.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid as described in the protocol.
| Step | Product | Overall Yield (%) | Purity (%) | Melting Point (°C) |
| 3 | 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (using KOH) | 80 | 99.1 | 145.2-145.8 |
| 3 | 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (using NaOH) | 75 | 98.5 | 145-146 |
Experimental Protocol
This protocol details a three-step synthesis for the preparation of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.
Step 1: Synthesis of Neopentyl Glycol Ketal Intermediate (III)
-
To a reaction vessel, add methyl 5-propionyl-2-phenylthiophenylacetate (II), neopentyl glycol, and trimethyl orthoformate.
-
Add p-toluenesulfonic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, distill the mixture to an internal temperature of 80°C.
-
Continue distillation under reduced pressure until the internal temperature reaches 85°C.
-
Cool the resulting neopentyl glycol ketal intermediate (III). This product is used directly in the next step without further purification.
Step 2: Bromination to form Neopentyl Glycol Ketal Intermediate (IV)
-
Dissolve the neopentyl glycol ketal intermediate (III) from Step 1 in a suitable solvent.
-
Add molecular bromine (Br₂) to the solution to perform the bromination reaction.
-
Monitor the reaction until completion.
-
The resulting brominated neopentyl glycol ketal intermediate (IV) is used directly in the next step.
Step 3: Rearrangement, Hydrolysis, and Acidification to yield 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (I)
-
Method A (using Potassium Hydroxide):
-
To the brominated neopentyl glycol ketal intermediate (IV), add a solution of potassium hydroxide (12 g, 0.214 mol) and zinc oxide (0.6 g, 0.0074 mol).
-
Perform the rearrangement and hydrolysis reactions.
-
After the reaction is complete, acidify the mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (I).
-
-
Method B (using Sodium Hydroxide):
-
To the brominated neopentyl glycol ketal intermediate (IV), add a solution of sodium hydroxide (8.6 g, 0.214 mol) and zinc bromide (1.66 g, 0.0074 mol).[1]
-
Carry out the rearrangement and hydrolysis reactions.
-
Upon completion, acidify the reaction mixture to precipitate the final product.
-
Isolate the product by filtration, followed by washing and drying to yield 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (I).[1]
-
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.
Caption: Synthetic pathway for the Zaltoprofen intermediate.
References
Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is a chemical intermediate primarily utilized in the synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Zaltoprofen is recognized as a preferential cyclooxygenase-2 (COX-2) inhibitor, effective in treating inflammatory conditions such as arthritis.[1] Given its structural role as a precursor to a known anti-inflammatory agent, this compound is a compound of interest for direct evaluation in anti-inflammatory assays. Its unique phenylthio structure also presents possibilities for modifications to develop new therapeutic candidates.[2]
These application notes provide a comprehensive guide for assessing the anti-inflammatory properties of this compound using a panel of robust in vitro assays. The protocols detailed below are designed to investigate its potential to inhibit key inflammatory mediators and signaling pathways.
Hypothesized Mechanism of Action
Based on its structural relationship to Zaltoprofen, the primary hypothesized mechanism of anti-inflammatory action for this compound is the inhibition of the COX-2 enzyme. Additionally, its effects on downstream inflammatory pathways, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, will be explored.
Key In Vitro Anti-inflammatory Assays
A multi-faceted approach is recommended to thoroughly characterize the anti-inflammatory profile of this compound. The following assays are fundamental for this purpose:
-
COX-2 Inhibition Assay: To directly measure the inhibitory effect of the compound on COX-2 enzyme activity.
-
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages: To quantify the compound's ability to reduce the secretion of pro-inflammatory cytokines TNF-α and IL-6.
-
NF-κB Activation Assay: To determine if the compound can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase activity is monitored by the appearance of an oxidized chromogenic substrate.[4]
Experimental Protocol:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
-
-
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and TMPD.
-
Add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells of a 96-well plate. Include wells for a positive control (Celecoxib) and a vehicle control (DMSO).
-
Add the diluted human recombinant COX-2 enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Concentration (µM) | % COX-2 Inhibition (Mean ± SD) |
| This compound | 0.1 | 12.5 ± 2.1 |
| 1 | 35.8 ± 4.5 | |
| 10 | 68.2 ± 5.3 | |
| 100 | 92.1 ± 3.7 | |
| Celecoxib (Positive Control) | 1 | 95.4 ± 2.9 |
| Vehicle Control (DMSO) | - | 0 |
IC50 Value: The IC50 value for this compound can be calculated from the dose-response curve.
LPS-Induced Pro-inflammatory Cytokine Production Assay
Principle: This assay evaluates the ability of the test compound to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, from macrophages stimulated with bacterial lipopolysaccharide (LPS).[5] Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture:
-
Use a murine macrophage cell line such as RAW 264.7.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8]
-
Data Presentation:
Table 2.1: Effect on TNF-α Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition |
| Unstimulated Control | - | 50.2 ± 8.5 | - |
| LPS + Vehicle Control | - | 1250.6 ± 110.2 | 0 |
| LPS + this compound | 1 | 1050.4 ± 95.7 | 16.0 |
| 10 | 750.1 ± 68.9 | 40.0 | |
| 50 | 450.8 ± 42.3 | 64.0 |
Table 2.2: Effect on IL-6 Production
| Treatment | Concentration (µM) | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Unstimulated Control | - | 35.7 ± 5.1 | - |
| LPS + Vehicle Control | - | 980.3 ± 85.4 | 0 |
| LPS + this compound | 1 | 820.1 ± 70.2 | 16.3 |
| 10 | 550.9 ± 51.6 | 43.8 | |
| 50 | 320.5 ± 30.1 | 67.3 |
NF-κB Activation Assay (Nuclear Translocation)
Principle: Nuclear factor kappa-B (NF-κB) is a key transcription factor in the inflammatory response.[9] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes. This assay measures the inhibition of NF-κB nuclear translocation.[10]
Experimental Protocol:
-
Reagents and Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Bay 11-7082 (positive control for NF-κB inhibition)
-
Formaldehyde
-
Triton X-100
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound (e.g., 50 µM) or Bay 11-7082 (10 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Data Presentation:
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) | % Inhibition of Translocation |
| Unstimulated Control | - | 0.8 ± 0.1 | - |
| LPS + Vehicle Control | - | 4.5 ± 0.5 | 0 |
| LPS + this compound | 50 | 2.1 ± 0.3 | 64.9 |
| LPS + Bay 11-7082 (Positive Control) | 10 | 1.2 ± 0.2 | 91.9 |
Visualizations
Signaling Pathways
Caption: Hypothesized inhibition of the COX-2 pathway.
Caption: Overview of the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By systematically evaluating its effects on COX-2 activity, pro-inflammatory cytokine production, and NF-κB signaling, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. The provided data tables serve as templates for presenting experimental findings in a clear and structured manner.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 83237-49-4 [chemicalbook.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. novamedline.com [novamedline.com]
- 7. raybiotech.com [raybiotech.com]
- 8. bmgrp.com [bmgrp.com]
- 9. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Introduction
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for in-process control and final product release testing.
Principle
The method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte to that of a reference standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax SB-C18, 4.6 x 250 mm, 3.5 µm particle size, or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
HPLC Method Parameters
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Data Presentation
Method Validation Summary
The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time (approx.) | 7.5 min |
System Suitability
System suitability tests were performed to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (n=6) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The developed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control analysis. The validation results demonstrate that the method meets the requirements for its intended use in a pharmaceutical setting.
References
Application Notes and Protocols: NMR Spectroscopy of Phenylthioacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of phenylthioacetic acid derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. These notes offer detailed protocols for sample preparation and NMR analysis, along with tabulated spectral data for representative compounds.
Introduction to Phenylthioacetic Acid Derivatives and NMR Spectroscopy
Phenylthioacetic acid and its derivatives are sulfur-containing organic compounds that have garnered attention for their potential therapeutic applications, including antibacterial and biological activities. In the realm of drug discovery and development, precise structural elucidation and characterization of these molecules are paramount. NMR spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed information about the molecular structure, conformation, and dynamics of these compounds in solution.
NMR spectroscopy allows for the unambiguous identification of molecules by analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). By interpreting chemical shifts, coupling constants, and signal intensities, researchers can confirm the successful synthesis of a target derivative, assess its purity, and deduce its three-dimensional structure. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for phenylthioacetic acid and its substituted derivatives. Data is provided for the parent compound and representative examples with electron-donating and electron-withdrawing substituents on the phenyl ring. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data of Phenylthioacetic Acid Derivatives in CDCl₃
| Compound | Ar-H (ppm) | -SCH₂- (ppm) | -COOH (ppm) | Other Protons (ppm) |
| Phenylthioacetic Acid | 7.20-7.45 (m, 5H) | 3.65 (s, 2H) | 11.0 (br s, 1H) | |
| 4-Methoxyphenylthioacetic Acid | 6.85 (d, 2H), 7.35 (d, 2H) | 3.60 (s, 2H) | 10.5 (br s, 1H) | 3.80 (s, 3H, -OCH₃) |
| 4-Chlorophenylthioacetic Acid | 7.25 (d, 2H), 7.35 (d, 2H) | 3.68 (s, 2H) | 10.8 (br s, 1H) | |
| 4-Nitrophenylthioacetic Acid | 7.50 (d, 2H), 8.20 (d, 2H) | 3.80 (s, 2H) | 11.2 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data of Phenylthioacetic Acid Derivatives in CDCl₃
| Compound | C=O (ppm) | Ar-C (ppm) | -SCH₂- (ppm) | Other Carbons (ppm) |
| Phenylthioacetic Acid | 176.5 | 135.0 (C-S), 130.0, 129.5, 127.0 | 38.5 | |
| 4-Methoxyphenylthioacetic Acid | 177.0 | 159.0 (C-O), 133.0, 125.0 (C-S), 114.5 | 39.0 | 55.3 (-OCH₃) |
| 4-Chlorophenylthioacetic Acid | 176.0 | 134.0 (C-Cl), 133.5 (C-S), 131.0, 129.0 | 38.0 | |
| 4-Nitrophenylthioacetic Acid | 175.5 | 147.0 (C-N), 143.0 (C-S), 130.0, 124.0 | 37.5 |
Experimental Protocols
I. Synthesis Protocol: General Method for the Preparation of Phenylthioacetic Acid Derivatives
This protocol provides a general procedure for the synthesis of phenylthioacetic acid derivatives via nucleophilic substitution of a substituted thiophenol with an alpha-haloacetic acid.
Materials:
-
Substituted thiophenol
-
2-Chloroacetic acid or 2-Bromoacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol in ethanol or methanol.
-
Add an equimolar amount of NaOH or KOH dissolved in a minimal amount of water to the flask to form the thiophenolate salt.
-
In a separate flask, dissolve an equimolar amount of 2-chloroacetic acid or 2-bromoacetic acid in ethanol or methanol.
-
Slowly add the solution of the alpha-haloacetic acid to the stirred solution of the thiophenolate.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify with dilute HCl until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure phenylthioacetic acid derivative.
-
Dry the purified product under vacuum.
II. NMR Sample Preparation Protocol
A well-prepared NMR sample is crucial for obtaining high-quality spectra.
Materials:
-
Phenylthioacetic acid derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm) and cap
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weigh the desired amount of the phenylthioacetic acid derivative and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
If any solid particles remain, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, dry NMR tube.
-
Ensure the height of the solution in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
III. NMR Data Acquisition Protocol
This is a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.
Procedure:
-
Instrument Setup:
-
Insert the prepared NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8-16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve signal-to-noise.
-
Set the number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans or more).
-
Set an appropriate relaxation delay (e.g., 2-5 seconds).
-
Acquire and process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of phenylthioacetic acid derivatives.
Caption: Role of NMR spectroscopy in the drug discovery pipeline for phenylthioacetic acid derivatives.
Experimental Applications of Carboxyethyl-Containing Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of carboxyethyl-containing compounds in various research and development settings. The carboxyl group (-COOH) is a versatile functional moiety that plays a crucial role in bioconjugation, surface modification, and the development of drug delivery systems. This guide will cover key applications, including the use of tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent, surface functionalization with carboxyethyl-terminated molecules, bioconjugation via carbodiimide chemistry, and the development of carboxylated nanoparticles for drug delivery.
Protein Disulfide Bond Reduction using Tris(2-carboxyethyl)phosphine (TCEP)
Application Note:
Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective, odorless, and stable reducing agent used to cleave disulfide bonds in proteins and peptides. Unlike thiol-based reducing agents like dithiothreitol (DTT), TCEP is irreversible, more resistant to air oxidation, and effective over a wider pH range. These properties make it an ideal choice for various proteomics and protein biochemistry applications, including sample preparation for mass spectrometry, protein labeling, and purification of His-tagged proteins.
Experimental Protocol: Reduction of Protein Disulfide Bonds for Mass Spectrometry
This protocol describes the reduction and subsequent alkylation of cysteine residues in a protein sample prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
0.5 M TCEP stock solution (neutral pH)
-
500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)
-
Digestion buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Protein Denaturation and Reduction:
-
To the protein sample in denaturation buffer, add the 0.5 M TCEP stock solution to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Alkylation:
-
Add the 500 mM IAA solution to the reduced protein sample to a final concentration of 20 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
-
Quenching (Optional):
-
To quench the alkylation reaction, a small amount of DTT or cysteine can be added.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M, which is optimal for trypsin activity.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin to the protein sample at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Following digestion, the peptide mixture is ready for desalting using C18 StageTips or other solid-phase extraction methods prior to LC-MS/MS analysis.
-
Quantitative Data:
| Parameter | Value | Reference |
| TCEP Final Concentration | 5-10 mM | [1][2] |
| Incubation Time (Reduction) | 30-60 minutes | [1] |
| Incubation Temperature (Reduction) | 37°C | [1] |
| IAA Final Concentration | 15-20 mM | [1][3] |
| Incubation Time (Alkylation) | 30 minutes | [1][3] |
Experimental Workflow:
Workflow for protein reduction and alkylation using TCEP for mass spectrometry.
Surface Modification with Carboxyethyl-Containing Compounds
Application Note:
The functionalization of surfaces with carboxyethyl groups is a fundamental technique in biomaterials science and diagnostics. Carboxylated surfaces can be used to covalently immobilize biomolecules such as proteins, antibodies, and nucleic acids. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process creates a stable amide bond between the carboxylated surface and amine groups on the biomolecule of interest. Poly(ethylene glycol) (PEG) linkers with a terminal carboxyethyl group are often used to create a hydrophilic, biocompatible surface that resists non-specific protein adsorption.
Experimental Protocol: Covalent Immobilization of an Antibody to a Carboxylated Surface
This protocol describes a two-step EDC/Sulfo-NHS procedure to couple an antibody to a surface functionalized with carboxyethyl groups.
Materials:
-
Carboxylated surface (e.g., magnetic beads, sensor chip, microplate)
-
Antibody to be immobilized
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface three times with Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.
-
Immerse the washed surface in the EDC/Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the activated surface three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
-
Antibody Coupling:
-
Dissolve the antibody in Coupling Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Immerse the activated surface in the antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching (Blocking):
-
Remove the antibody solution and wash the surface twice with Coupling Buffer.
-
Immerse the surface in Quenching Solution for 30 minutes at room temperature to block any unreacted NHS-ester sites.
-
-
Final Washes and Storage:
-
Wash the surface three times with Wash Buffer.
-
Store the antibody-coupled surface in Storage Buffer at 4°C.
-
Quantitative Data:
| Parameter | Before Modification | After Carboxyethyl-PEG Modification | Reference |
| Water Contact Angle | Varies (e.g., ~70° for Polystyrene) | Decreased (e.g., ~30-50°) | [4][5] |
| Zeta Potential (at pH 7.4) | Varies | More Negative | [2] |
| Non-specific Protein Adsorption | High | Significantly Reduced | [6][7][8] |
Experimental Workflow:
Workflow for the two-step EDC/Sulfo-NHS coupling of a biomolecule to a carboxylated surface.
Drug Delivery using Carboxylated Nanoparticles
Application Note:
Carboxylated nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely explored as carriers for targeted drug delivery. The carboxyl groups on the nanoparticle surface can be used for the conjugation of targeting ligands and also contribute to the nanoparticle's stability and drug loading capacity. The pH-sensitive nature of the carboxyl groups can be exploited for controlled drug release in the acidic tumor microenvironment or within endosomal compartments of cancer cells. Doxorubicin (DOX), a common chemotherapeutic agent, is often encapsulated within these nanoparticles to improve its therapeutic index and reduce systemic toxicity.
Experimental Protocol: Doxorubicin Loading into Carboxylated PLGA Nanoparticles
This protocol describes the preparation of doxorubicin-loaded carboxylated PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.[9]
Materials:
-
Carboxylic acid-terminated PLGA
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Primary Emulsion (w/o):
-
Dissolve 0.5% (w/v) DOX in deionized water (inner aqueous phase, W1).
-
Dissolve 2% (w/v) carboxylic acid-terminated PLGA in DCM (oil phase, O).
-
Add the DOX solution to the PLGA solution at a 1:5 volume ratio.
-
Emulsify by sonication (e.g., 80% amplitude for 60 seconds) on ice to form a w/o emulsion.
-
-
Preparation of Double Emulsion (w/o/w):
-
Prepare a 1% (w/v) PVA solution in PBS (pH 8) (outer aqueous phase, W2).
-
Add the primary w/o emulsion to the PVA solution.
-
Emulsify by sonication (e.g., 50% amplitude for 60 seconds) on ice to form the w/o/w double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the double emulsion at room temperature overnight to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles twice with deionized water to remove excess PVA and unloaded drug.
-
Lyophilize the nanoparticles for storage.
-
In Vitro Drug Release Study:
-
Disperse a known amount of DOX-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots of the release medium.
-
Quantify the amount of released DOX using UV-Vis spectrophotometry (at 480 nm) or fluorescence spectroscopy.
Quantitative Data:
| Nanoparticle Formulation | Average Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Cumulative Release at 24h (pH 5.5) | Cumulative Release at 24h (pH 7.4) | Reference |
| DOX-PLGA-COOH | ~230 | -45 | ~5% (w/w) | ~60% | ~20% | [2] |
| DOX-PLGA (emulsion diffusion) | ~170 | -25 | ~45% | - | - | [10] |
| DOX-PLGA (nanoprecipitation) | ~250 | -30 | ~75% | - | - | [11] |
Signaling Pathway/Mechanism:
References
- 1. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-loaded PLGA nanoparticles by nanoprecipitation: preparation, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pentelutelabmit.com [pentelutelabmit.com]
- 10. researchgate.net [researchgate.net]
- 11. clinicsinoncology.com [clinicsinoncology.com]
Application Notes and Protocols: In Vitro Models for Efficacy and Safety Testing of Phenylacetic Acid Derivatives
Introduction
Phenylacetic acid (PAA) and its derivatives, particularly phenylacetamides, are a class of compounds that have garnered significant interest for their therapeutic potential.[1] Initially recognized for treating hyperammonemia, PAA has demonstrated notable anti-neoplastic properties, including the ability to induce tumor cell differentiation and inhibit growth at clinically achievable concentrations.[1] Synthetic derivatives have been developed to enhance these effects, showing potent cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) activities across a variety of cancer cell lines.[2][3][4] Furthermore, related phenolic acids have shown promise for their neuroprotective effects.[5]
The development of new therapeutic agents requires robust preclinical evaluation. In vitro models, which are experiments conducted outside of a living organism, are crucial in this process.[6][7] They offer a cost-effective, rapid, and ethically sound method for high-throughput screening, mechanism of action studies, and preliminary toxicity assessments before advancing to more complex in vivo studies.[8][9] These application notes provide detailed protocols and data for establishing in vitro models to test the efficacy and safety of phenylacetic acid derivatives, intended for researchers, scientists, and drug development professionals.
Mechanisms of Action & Signaling Pathways
Phenylacetic acid derivatives exert their anti-cancer effects primarily through two well-defined mechanisms: inducing cell cycle arrest and activating apoptotic pathways.[1]
1.1 Cell Cycle Arrest Phenylacetate has been shown to cause a G1 phase cell cycle arrest in several cancer cell lines.[1] This action prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The key mechanism involves the upregulation of p21Cip1, a potent inhibitor of cyclin-dependent kinases (CDKs), which subsequently inactivates the CDK2 complex.[1]
1.2 Apoptosis Induction More potent phenylacetamide derivatives are effective inducers of apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1][10] The extrinsic pathway is often activated by the upregulation of Fas Ligand (FasL), leading to the activation of caspase-8.[1][3] The intrinsic pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial permeabilization, cytochrome c release, and caspase-9 activation.[1][2] Both pathways converge to activate executioner caspases, such as caspase-3 and -7, which carry out programmed cell death.[10]
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The following tables summarize the cytotoxic activity of various phenylacetic acid derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Phenylacetamide Derivatives (IC50 in µM)
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3d Derivative | MDA-MB-468 | Breast | 0.6 ± 0.08 | [3][11][12] |
| PC-12 | Pheochromocytoma | 0.6 ± 0.08 | [3][11][12] | |
| MCF-7 | Breast | 0.7 ± 0.4 | [3][11][12] | |
| 3c Derivative | MCF-7 | Breast | 0.7 ± 0.08 | [3][11][12] |
| 2b (m-nitro) | PC3 | Prostate | 52 | [4][11] |
| 2c (p-nitro) | PC3 | Prostate | 80 | [4][11] |
| MCF-7 | Breast | 100 | [4][11] | |
| Imatinib (Ref.) | PC3 | Prostate | 40 | [4][13] |
| Imatinib (Ref.) | MCF-7 | Breast | 98 |[4][13] |
Table 2: Cytotoxicity of Phenoxyacetamide Derivatives against HepG2 (Liver Cancer)
| Derivative | IC50 (µM) | Reference |
|---|---|---|
| Compound I | 1.43 | [14] |
| Compound II | 6.52 | [14] |
| 5-FU (Ref.) | 5.32 |[14] |
Experimental Workflow and Protocols
A typical workflow for evaluating the in vitro efficacy of phenylacetic acid derivatives involves initial cell culture, treatment with the compounds, and subsequent analysis using various assays to measure cytotoxicity, apoptosis, and cell cycle distribution.[1]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is proportional to the number of viable cells.[11][13]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-468, PC3)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenylacetic acid derivatives (stock solutions in a suitable solvent like DMSO)
-
MTT solution (e.g., 5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[1][13]
-
Microplate reader (spectrophotometer)
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed them into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the phenylacetic acid derivatives in culture medium. Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only controls (e.g., medium with DMSO).[1][2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1][2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[2][13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content in a cell population to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
-
Materials:
-
Treated and control cells from culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (-20°C)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[1]
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Culture cells in 6-well plates and treat with the desired concentrations of the PAA derivative for 24-48 hours.
-
Fixation: Harvest both floating and adherent cells. Centrifuge to obtain a cell pellet, wash with PBS, and resuspend in cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30-60 minutes at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI stains only DNA.[1]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[1]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content.
-
Data Analysis: Generate a DNA content frequency histogram. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases.[1]
-
Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases activated during apoptosis.[11]
-
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Cells and PAA derivatives
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Analysis: Increased luminescence is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle-treated control.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize parameters such as cell seeding density, compound incubation times, and reagent concentrations for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. In Vitro Preclinical Studies - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Drug Delivery Systems for Carboxylic Acid-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various drug delivery systems tailored for carboxylic acid-containing compounds. This document includes detailed experimental protocols for the preparation and characterization of these systems, quantitative data for comparative analysis, and diagrams of relevant biological pathways and experimental workflows.
Introduction to Drug Delivery Systems for Carboxylic Acid-Containing Compounds
Carboxylic acid moieties are common in a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and anticancer agents.[1] While this functional group can be crucial for therapeutic activity, it can also present challenges such as poor solubility, limited permeability, and gastrointestinal irritation.[2] Drug delivery systems offer a promising approach to overcome these limitations by improving the pharmacokinetic and pharmacodynamic properties of these compounds. This document explores several key strategies, including nanoparticle-based carriers, liposomes, polymeric micelles, and prodrug approaches.
Nanoparticle-Based Drug Delivery Systems
Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are effective carriers for carboxylic acid-containing drugs.[3] They can protect the drug from degradation, provide controlled release, and enhance cellular uptake.
Quantitative Data Presentation
Table 1: Comparative Analysis of Ibuprofen-Loaded Nanoparticle Systems
| Delivery System | Polymer/Lipid Composition | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | In Vitro Release (Time to 80% release) | Reference |
| PLGA Nanoparticles | PLGA 50:50 | 5.4 | Not Reported | ~200 | > 24 hours | [4] |
| PLGA Nanoparticles | PLGA | Not Reported | 17.9 - 41.9 | Not Reported | > 8 hours | [5] |
| Nanocapsules | Eudragit S90 | Not Reported | 75 | < 500 | ~ 4 hours | [6] |
| Nanospheres | Eudragit S90 | 43.2 ± 0.9 | Not Reported | < 500 | > 4 hours | [6] |
| Carbon Nanotubes | Multi-walled Carbon Nanotubes | 44 | Not Reported | Not Reported | Sustained | [7] |
| Graphene | Graphene | 44 | Not Reported | Not Reported | Sustained | [7] |
Table 2: Characterization of Naproxen-Loaded Nanoparticle Systems
| Delivery System | Polymer Composition | Entrapment Efficiency (%) | Yield (%) | Actual Drug Loading (%) | Reference |
| Polymeric Hybrid Enteric Microspheres | Eudragit S100 and HPMC K4M | 73.12 ± 0.31 | 72.55 ± 0.42 | 12.1 ± 0.03 | [6] |
| Polymeric Hybrid Enteric Microspheres | Eudragit S100 and HPMC K4M | 78.09 ± 0.63 | 77.45 ± 0.37 | 9.3 ± 0.01 | [6] |
| Emulsomes | Phosphatidylcholine, Cholesterol, Triolein | 77.8 | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: Preparation of Ibuprofen-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes the formulation of ibuprofen-loaded PLGA nanoparticles using an oil-in-water (o/w) solvent evaporation technique.[9]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Ibuprofen
-
Dichloromethane (DCM)
-
Methanol
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
-
Freeze dryer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of ibuprofen in a mixture of 5 mL of DCM and 5 mL of methanol.
-
Aqueous Phase Preparation: Prepare a 100 mL solution of 0.4% (w/v) PVA in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring at 1200 rpm.[10]
-
Homogenization: Homogenize the resulting emulsion at a high speed to reduce the droplet size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 17,640 rpm for 40 minutes at 4°C.[10]
-
Washing: Wash the collected nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.
Protocol 2: Characterization of Drug-Loaded Nanoparticles
This protocol outlines the key characterization techniques to assess the quality of the prepared nanoparticles.
A. Particle Size and Zeta Potential Analysis: [11]
-
Resuspend a small amount of the lyophilized nanoparticles in deionized water.
-
Use a Zetasizer Nano ZS or similar instrument to measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
-
Ensure the sample is sufficiently diluted to obtain accurate measurements.
B. Encapsulation Efficiency and Drug Loading: [][13]
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.
-
Evaporate the organic solvent and redissolve the residue in a known volume of a suitable solvent for analysis (e.g., methanol).
-
Quantify the amount of ibuprofen using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
C. In Vitro Drug Release Study: [4]
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
Liposomal Drug Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For carboxylic acid-containing drugs, which are often amphiphilic, they can be incorporated into the lipid bilayer.
Experimental Protocol
Protocol 3: Preparation of Ibuprofen-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating ibuprofen using the thin-film hydration method.
Materials:
-
Soybean phosphatidylcholine
-
Cholesterol
-
Ibuprofen
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder
Procedure:
-
Lipid Film Formation: Dissolve soybean phosphatidylcholine, cholesterol, and ibuprofen in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Vesicle Formation: Vortex the mixture to form multilamellar vesicles (MLVs).
-
Size Reduction: Sonicate the MLV suspension in a bath sonicator to reduce the vesicle size and form small unilamellar vesicles (SUVs). For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size.
-
Purification: Separate the unencapsulated drug from the liposomes by dialysis or size exclusion chromatography.
Polymeric Micelles
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core can encapsulate poorly water-soluble drugs like many carboxylic acid-containing compounds, while the hydrophilic shell provides stability.
Experimental Protocol
Protocol 4: Preparation of Drug-Loaded Polymeric Micelles by Film Hydration
This protocol details the preparation of polymeric micelles loaded with a poorly water-soluble drug.[14]
Materials:
-
Amphiphilic block copolymer (e.g., PEG-PLA)
-
Carboxylic acid-containing drug
-
Acetonitrile
-
Deionized water
Equipment:
-
Rotary evaporator
-
Water bath
-
Centrifuge
Procedure:
-
Polymer-Drug Solution: Dissolve the block copolymer and the drug in acetonitrile in a round-bottom flask.
-
Film Formation: Evaporate the acetonitrile under reduced pressure using a rotary evaporator to form a thin drug-polymer film.
-
Hydration: Rehydrate the film with pre-heated deionized water (e.g., 50°C) and gently shake in a water bath to facilitate micelle formation.[14]
-
Purification: Centrifuge the micellar solution to remove any un-encapsulated drug aggregates.[14]
Prodrug Approach
The prodrug strategy involves chemically modifying the carboxylic acid group to form an ester or an amide linkage. This modification can improve lipophilicity, enhance membrane permeability, and reduce gastrointestinal irritation. The active drug is released in vivo through enzymatic or chemical hydrolysis.
Experimental Protocol
Protocol 5: Synthesis of a Naproxen Ester Prodrug
This protocol describes a general method for the synthesis of an alkyl ester prodrug of naproxen.
Materials:
-
Naproxen
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
1% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve naproxen (e.g., 0.92 g, 0.004 moles) in the corresponding alcohol. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Reflux: Heat the reaction mixture to reflux (e.g., 80°C) with stirring for 2-4 hours.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture and quench the reaction by adding DCM and 1% NaOH solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Evaporate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate solvent system.
Protocol 6: In Vitro Hydrolysis of an Ester Prodrug
This protocol outlines a method to study the release of the parent drug from its ester prodrug in simulated biological fluids.
Materials:
-
Ester prodrug
-
Simulated gastric fluid (SGF, pH 1.2)
-
Simulated intestinal fluid (SIF, pH 7.4)
-
Human plasma (optional, for enzymatic hydrolysis)
-
HPLC system with a suitable column and mobile phase
Equipment:
-
Incubator or water bath at 37°C
-
HPLC system
Procedure:
-
Incubation: Prepare solutions of the prodrug in SGF, SIF, and human plasma (if applicable).
-
Sampling: Incubate the solutions at 37°C. At various time points, withdraw aliquots of the solutions.
-
Analysis: Analyze the samples by HPLC to quantify the amount of remaining prodrug and the amount of parent drug released.
-
Data Analysis: Plot the percentage of drug released over time to determine the hydrolysis kinetics.
Signaling Pathways and Experimental Workflows
Diagram 1: NSAID Mechanism of Action - COX Inhibition Pathway
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.
Diagram 2: Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the formulation and characterization of drug-loaded nanoparticles.
Diagram 3: Logical Relationship of Prodrug Design and Activation
Caption: Logical progression from a parent drug to its prodrug form and subsequent activation.
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PLGA nanoparticles are effective to control the colonic release and absorption on ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen delivered by poly(lactic-co-glycolic acid) (PLGA) nanoparticles to human gastric cancer cells exerts antiproliferative activity at very low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Naproxen Loaded Polymer Hybrid Enteric Microspheres for Modified Release Tablets: Development, Characterization, in silico Modelling and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. In vitro and in vivo characterization of PLGA nanoparticles loaded with ibuprofen a poorly water soluble drug / Noreen Ang Azlan - UiTM Institutional Repository [ir.uitm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid in Cancer Research
Initial Assessment: Based on a comprehensive review of publicly available scientific literature, there is currently no direct evidence to suggest that 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is actively being investigated or used in cancer research. This compound is primarily documented as a chemical intermediate in the synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID)[1].
While the specified compound lacks a footprint in oncology studies, the search results have highlighted several other molecules with similar structural components or nomenclature that are under investigation for cancer therapy. This document will briefly summarize the findings on these related but distinct compounds to provide a broader context for researchers interested in this chemical space.
Compounds with Similar Nomenclature in Cancer Research
It is crucial to distinguish "this compound" from other compounds that appeared in the search results due to overlapping keywords. These include:
-
SU101 (leflunomide): An inhibitor of the platelet-derived growth factor (PDGF) receptor signaling pathway. SU101 has been evaluated in late-stage clinical trials for the treatment of various cancers, including glioblastoma, lung cancer, and head and neck cancer, often in combination with cytotoxic agents.[2][3] Studies in xenograft models have shown that SU101 in combination with drugs like carmustine, cisplatin, and etoposide can lead to significant tumor growth inhibition.[2][3]
-
SNB-101: A nanoparticle formulation of SN-38, the active metabolite of irinotecan. This novel formulation aims to overcome drug resistance and improve the safety profile of traditional chemotherapy. The FDA has granted clearance for a phase 1b/2 clinical trial of SNB-101 for the treatment of small cell lung cancer (SCLC).[4] Preclinical data also suggest potential efficacy in lung, pancreatic, and stomach cancers.[4]
-
ST101: An intravenously administered agent that has been the subject of a phase 1-2 clinical trial in patients with advanced solid tumors.[5][6] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ST101 in various malignancies, including melanoma, carcinoma, and sarcoma.[5][6]
-
Phenylacetic Acid (PAA) and its derivatives: PAA itself and its related compounds have been investigated for their potential in cancer therapy. For instance, ornithine phenylacetate is under development for hepatic encephalopathy, a condition that can be associated with liver cancer.[7] The anticancer mechanisms of some fatty acids and their derivatives, which share some structural similarities, involve the induction of apoptosis and inhibition of tumor cell proliferation through various signaling pathways.[8]
Data Presentation
As no quantitative data for "this compound" in the context of cancer research is available, a data table cannot be generated.
Experimental Protocols
Detailed experimental protocols for "this compound" in cancer research cannot be provided due to the absence of relevant studies.
Signaling Pathways and Experimental Workflows
Visualizations of signaling pathways and experimental workflows for "this compound" cannot be created as its mechanism of action in cancer is not described in the available literature.
To illustrate the types of diagrams that would be generated had the data been available, below are hypothetical examples of a signaling pathway and an experimental workflow for a generic anti-cancer drug.
Caption: Hypothetical signaling pathway of a kinase inhibitor.
Caption: General experimental workflow for in vitro drug screening.
Conclusion
References
- 1. This compound | 83237-49-4 [chemicalbook.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of SU101 in combination with cytotoxic agents on the growth of subcutaneous tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenylthioacetic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthioacetic acid (PTAA) is a versatile and valuable building block in organic synthesis, prized for its utility in constructing a diverse array of molecular architectures. Its unique structure, featuring a reactive carboxylic acid moiety and a phenylthio group, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of phenylthioacetic acid in the synthesis of key organic molecules, including β-lactams and precursors for heterocyclic compounds like benzothiazoles. Furthermore, it explores the synthetic potential of the phenylthioacetic acid dianion as a powerful nucleophile.
I. Synthesis of 3-Phenylthio-β-Lactams via Staudinger Cycloaddition
The Staudinger cycloaddition is a classic and efficient method for the construction of the β-lactam ring, a core structural motif in many antibiotic agents. Phenylthioacetic acid, through its corresponding acid chloride, serves as an excellent precursor for the generation of a phenylthioketene intermediate. This ketene readily undergoes a [2+2] cycloaddition with various imines to yield 3-phenylthio-β-lactams. These products are not only valuable in their own right but also serve as versatile intermediates for further functionalization at the C3 position.
A microwave-assisted protocol has been shown to be highly effective for this transformation, leading to the stereoselective formation of trans-β-lactams with good to excellent yields.
Experimental Protocol: Microwave-Assisted Synthesis of trans-3-Phenylthio-2-azetidinones
Materials:
-
Appropriate diarylimine (1.0 mmol)
-
Phenylthioacetyl chloride (1.2 mmol)
-
N-methylmorpholine (NMM) (1.5 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane or CH2Cl2)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the diarylimine (1.0 mmol) and anhydrous solvent (5 mL).
-
Add N-methylmorpholine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add phenylthioacetyl chloride (1.2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired trans-3-phenylthio-β-lactam.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data: Synthesis of trans-3-Phenylthio-β-Lactams
| Entry | Diaryl Imine (Ar¹-CH=N-Ar²) | Product | Yield (%) |
| 1 | 4-MeOC₆H₄-CH=N-C₆H₅ | trans-1-phenyl-3-(phenylthio)-4-(4-methoxyphenyl)azetidin-2-one | 85 |
| 2 | C₆H₅-CH=N-C₆H₅ | trans-1,4-diphenyl-3-(phenylthio)azetidin-2-one | 82 |
| 3 | 4-ClC₆H₄-CH=N-C₆H₅ | trans-1-phenyl-3-(phenylthio)-4-(4-chlorophenyl)azetidin-2-one | 78 |
| 4 | 4-NO₂C₆H₄-CH=N-C₆H₅ | trans-1-phenyl-3-(phenylthio)-4-(4-nitrophenyl)azetidin-2-one | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
II. Phenylthioacetamides as Precursors for Heterocycles: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation for the synthesis of thioamides from aryl ketones. Phenylthioacetic acid itself is not the direct substrate; however, the reaction provides access to phenylthioacetamides, which are valuable precursors for the synthesis of sulfur-containing heterocycles like benzothiazoles. The reaction typically involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine. Microwave-assisted protocols have significantly improved the efficiency of this reaction, reducing reaction times and improving yields.
Experimental Protocol: Microwave-Assisted Willgerodt-Kindler Reaction of Acetophenones
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Sulfur powder (2.0 mmol)
-
Morpholine (3.0 mmol)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the substituted acetophenone (1.0 mmol), sulfur powder (2.0 mmol), and morpholine (3.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 900 W for a short duration (typically 2-5 minutes). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding 4-(2-aryl-1-thioethanoyl)morpholine.
-
Characterize the product using appropriate spectroscopic techniques.
Quantitative Data: Synthesis of 4-(Thioacyl)morpholines
| Entry | Acetophenone Derivative (Ar-CO-CH₃) | Product | Yield (%) |
| 1 | Acetophenone | 2-Phenyl-1-morpholinoethanethione | 81 |
| 2 | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-1-morpholinoethanethione | 55 |
| 3 | 4-Methylacetophenone | 2-(4-Tolyl)-1-morpholinoethanethione | 74 |
| 4 | 4-Aminoacetophenone | 2-(4-Aminophenyl)-1-morpholinoethanethione | 65 |
| 5 | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1-morpholinoethanethione | 72 |
| 6 | 2-Acetonaphthone | 1-Morpholino-2-(naphthalen-2-yl)ethanethione | 75 |
Source: Data compiled from various reports on microwave-assisted Willgerodt-Kindler reactions.[1][2]
III. Phenylthioacetic Acid Dianion in Carbon-Carbon Bond Formation
The generation of the dianion of phenylthioacetic acid provides a powerful carbon nucleophile for the formation of new carbon-carbon bonds. This is typically achieved by treating phenylthioacetic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting dianion can then react with various electrophiles, most notably aldehydes and ketones, to form β-hydroxy-α-phenylthio acids. These products are valuable intermediates that can be further transformed into other functional groups.
Experimental Protocol: Generation and Reaction of Phenylthioacetic Acid Dianion with Benzaldehyde
Materials:
-
Phenylthioacetic acid (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.0 mmol)
-
Diisopropylamine (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (10 mL) and cool to -78 °C.
-
Add diisopropylamine (2.0 mmol) to the cooled THF.
-
Slowly add n-butyllithium (2.0 mmol) to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve phenylthioacetic acid (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the phenylthioacetic acid solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete formation of the dianion.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture at -78 °C and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired β-hydroxy-α-phenylthio acid.
Quantitative Data: Reaction of Phenylthioacetic Acid Dianion with Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 3-Hydroxy-2-(phenylthio)-3-phenylpropanoic acid | 85-95 |
| 2 | Cyclohexanone | 2-(Phenylthio)-2-(1-hydroxycyclohexyl)acetic acid | 80-90 |
| 3 | Acetone | 3-Hydroxy-3-methyl-2-(phenylthio)butanoic acid | 75-85 |
Note: Yields are highly dependent on the reaction conditions, including the purity of reagents and the strict exclusion of moisture and air.
Conclusion
Phenylthioacetic acid is a remarkably versatile reagent in organic synthesis, offering straightforward routes to important structural motifs such as β-lactams and thioamides. The Staudinger cycloaddition utilizing phenylthioacetyl chloride provides reliable access to 3-phenylthio-β-lactams, while the Willgerodt-Kindler reaction of aryl ketones furnishes phenylthioacetamides, which are key precursors for various heterocyclic systems. Furthermore, the generation of the phenylthioacetic acid dianion opens up a rich area of carbon-carbon bond-forming reactions, yielding valuable β-hydroxy acid derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable building block in their own synthetic endeavors.
References
Troubleshooting & Optimization
"solubility issues of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid in DMSO"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Why is my compound precipitating when I dilute the DMSO stock solution into an aqueous buffer?
This common phenomenon is known as "precipitation upon dilution."[3] DMSO is a powerful organic solvent that can dissolve compounds at high concentrations.[3] When this concentrated DMSO stock is introduced into an aqueous medium (like cell culture media or a buffer), the compound's local concentration can instantly exceed its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution.[3][4] The aqueous solubility of your compound is a more critical predictor of its behavior in this scenario than its solubility in pure DMSO.[4]
Q3: Can the solid form of the compound affect its solubility in DMSO?
Yes, the solid-state properties of a compound are crucial for its solubility.[3] Different solid forms, such as crystalline polymorphs or an amorphous state, can exhibit different dissolution rates and solubilities.[5] Amorphous forms are typically more energetic and, as a result, more soluble than their stable crystalline counterparts.[3][5]
Q4: This compound has two carboxylic acid groups. How does that affect its solubility?
As a dicarboxylic acid, this compound is a weak acid. Its solubility is highly dependent on the pH of the solution.[6] In a neutral or acidic state, the carboxylic acid groups are protonated, making the molecule less polar and less soluble in polar solvents. By increasing the pH (making the solution more alkaline), the carboxylic acid groups deprotonate to form carboxylate anions, which are more polar and thus more soluble in aqueous environments.[6]
Troubleshooting Guide
If you are encountering solubility issues, follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Initial Assessment
-
Visual Inspection: After attempting to dissolve the compound, do you see any visible particles, cloudiness, or a film?[3] Any of these signs indicate incomplete dissolution.
-
Determine Approximate Solubility: If you have not already, perform a basic test to find the approximate solubility limit in your current DMSO stock.
Step 2: Optimization of the Stock Solution
If the compound is not dissolving sufficiently in 100% DMSO, or if you suspect the stock is unstable, consider the following:
-
Gentle Heating: For many compounds, increasing the temperature increases solubility.[7] Warm the solution gently (e.g., to 37-50°C) while stirring or vortexing. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a bath sonicator to break down particle aggregates and enhance dissolution.[5] This method uses ultrasonic waves to create localized energy, which can aid in dissolving stubborn particles without significant bulk heating.[5]
-
pH Adjustment (Use with Caution): Since this is an acidic compound, adding a small amount of a basic substance (like NaOH or triethylamine) to the DMSO can deprotonate the carboxylic acids and form a more soluble salt. This should be done carefully as it can affect downstream experiments.
Step 3: Addressing Precipitation upon Dilution
If the issue occurs when adding the DMSO stock to an aqueous buffer, try these strategies:
-
Decrease Stock Concentration: The most straightforward solution is often to prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous medium.[4] This keeps the final DMSO concentration in your experiment consistent while lowering the instantaneous local concentration of your compound during dilution.
-
Use a Co-solvent System: The solubility of dicarboxylic acids can be dramatically influenced by the solvent composition.[8] For some dicarboxylic acids, a mixture of water and DMSO (e.g., 20/80 w/w H₂O/DMSO) has been shown to increase solubility significantly compared to pure DMSO.[8] Experiment with preparing your stock in a DMSO/water or DMSO/PBS mixture.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the bulk aqueous solution, try adding it dropwise while vigorously vortexing or stirring the aqueous solution. This rapid mixing can help prevent localized supersaturation.
Data Presentation: Factors Influencing Solubility
| Factor | Principle | Expected Outcome on Solubility | Reference |
| pH Adjustment | Deprotonation of carboxylic acid groups to form more polar carboxylate salts. | Significant increase in alkaline conditions (pH > pKa). | [6][9] |
| Temperature | For most solid solutes, increasing kinetic energy helps overcome lattice energy. | Generally increases with gentle heating. | [7] |
| Co-solvents | Altering the polarity and hydrogen bonding network of the solvent system. | Can significantly increase or decrease solubility depending on the mixture (e.g., H₂O/DMSO). | [8][10] |
| Sonication | High-frequency sound waves break up particle agglomerates and enhance solvent interaction. | Increases the rate and extent of dissolution. | [5] |
| Particle Size | Smaller particles have a larger surface area-to-volume ratio. | Reducing particle size (micronization) can improve the dissolution rate. | [7][9] |
| Solid Form | Amorphous forms have lower crystal lattice energy than crystalline forms. | Amorphous material is generally more soluble than a stable crystalline form. | [3][5] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a given solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., 100% DMSO, 9:1 DMSO:PBS)
-
Sealed glass vials
-
Orbital shaker with temperature control (e.g., 25°C)
-
0.45 µm syringe filters (PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Methodology:
-
Add an excess amount of the powdered compound to a vial containing a known volume of the solvent. An excess is confirmed by the presence of visible solid material at the bottom of the vial.[6]
-
Seal the vial tightly to prevent solvent evaporation.[6]
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vial to sit undisturbed for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.[6]
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles.[6]
-
Quantify the concentration of the compound in the filtrate using a pre-validated analytical method like HPLC. This concentration represents the equilibrium solubility.[6]
Mandatory Visualization
Troubleshooting Workflow Diagram
References
- 1. This compound | 83237-49-4 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. wjbphs.com [wjbphs.com]
Technical Support Center: Phenylthioacetic Acids - Aqueous Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving phenylthioacetic acids (PTAAs) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenylthioacetic acid (PTAA) in an aqueous solution?
The primary degradation pathway identified for PTAA in aqueous solutions is oxidation. The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of sulfoxide derivatives. Other potential, though less documented, pathways could include hydrolysis and photodegradation, depending on the specific conditions.
Q2: What is the major degradation product of PTAA under oxidative stress?
Under oxidative conditions, the main degradation product of (phenylthio)acetic acid is phenylsulphinylacetic acid.[1] This occurs through the oxidation of the sulfide group to a sulfoxide.
Q3: How does pH influence the stability of PTAA in an aqueous solution?
Kinetic studies on the oxidation of PTAA show a negative dependence on the concentration of H+ ions.[1] This indicates that the rate of oxidation increases as the pH increases (i.e., under more neutral or alkaline conditions). Therefore, for maximum stability against oxidation, acidic conditions are preferable.
Q4: My PTAA solution shows a new peak in the HPLC chromatogram during a stability study. What could it be?
An emerging peak during a stability study of PTAA, particularly if the solution was exposed to air or oxidizing agents, is likely phenylsulphinylacetic acid.[1] This is the primary oxidative degradation product. Confirmation would require further analytical characterization, such as mass spectrometry.
Q5: Is PTAA susceptible to photodegradation?
While specific photodegradation studies on PTAA are not extensively detailed in the provided search results, aromatic compounds and those with thioether linkages can be susceptible to degradation upon exposure to UV or visible light.[2][3] It is crucial to conduct photostability studies as part of forced degradation testing to assess this risk.[2]
Q6: What is the difference between the degradation of Phenylacetic Acid (PAA) and (Phenylthio)acetic Acid (PTAA)?
Phenylacetic acid (PAA) and (phenylthio)acetic acid (PTAA) are structurally different and degrade via different pathways. PAA degradation, particularly in biological systems, often involves the opening of the phenyl ring.[4] PTAA's primary degradation route in chemical systems is the oxidation of the sulfur atom, a pathway not available to PAA.[1][5] It is critical not to confuse their stability profiles.
Troubleshooting Guide
Problem: I am observing a rapid loss of PTAA concentration in my formulation.
-
Possible Cause 1: Oxidative Degradation. Is your formulation exposed to oxygen (air), metal ions, or other oxidizing excipients? The thioether bond in PTAA is prone to oxidation.
-
Solution: Consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon). Investigate the addition of an appropriate antioxidant. Ensure all excipients are of high purity and free from peroxide contaminants.
-
-
Possible Cause 2: pH-Related Instability. What is the pH of your aqueous solution? Oxidation of PTAA is accelerated at higher pH values.[1]
-
Solution: Adjust the pH of the solution to a more acidic range, if compatible with your experimental goals. Use a suitable buffer system to maintain a stable pH.
-
-
Possible Cause 3: Light Exposure. Is the solution being protected from light?
-
Solution: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[2]
-
Problem: The color of my PTAA solution has changed, or a precipitate has formed.
-
Possible Cause: This could indicate the formation of degradation products, which may have different solubility or color properties compared to the parent PTAA molecule.
-
Solution: Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradants.[6] The precipitate should be isolated and characterized to confirm its identity.
-
Key Degradation Pathway: Oxidation
The most clearly identified chemical degradation pathway for PTAA in aqueous solution is oxidation at the sulfur atom.
Caption: Oxidative degradation pathway of PTAA to its sulfoxide.
Data on Oxidative Degradation Kinetics
The rate of oxidation is influenced by several factors, as summarized in the tables below based on kinetic studies.
Table 1: Effect of Solvent Composition on Oxidation Rate of PTAA
| Solvent System (Acetonitrile:Water, v/v) | Observation | Reference |
| Increasing water content | Increases the rate of oxidation | [1][5] |
Table 2: Effect of Substituents on the Phenyl Ring on Oxidation Rate
| Substituent Type | Effect on Reaction Rate | Reference |
| Electron-releasing | Accelerates the rate | [1][5] |
| Electron-withdrawing | Retards the rate | [1][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Phenylthioacetic Acid
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][7]
-
Preparation: Prepare stock solutions of PTAA in a suitable solvent (e.g., acetonitrile-water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the PTAA solution. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the PTAA solution. Keep at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: Add a solution of 3-6% hydrogen peroxide (H₂O₂) to the PTAA solution. Keep at room temperature and protect from light for a specified time.
-
Photodegradation: Expose the PTAA solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter). Run a dark control in parallel.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze using a validated stability-indicating HPLC method against a non-stressed control sample.
-
Evaluation: Assess the loss in PTAA concentration and the formation of any degradation products. Aim for 5-20% degradation for optimal pathway identification.
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[8][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]
-
Objective: To quantify the decrease in the concentration of PTAA and the increase in the concentration of its degradation products.
-
Column: A C18 reverse-phase column is typically a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH will also help improve the stability of the sample during the analysis.
-
Detection: UV detection at a wavelength where PTAA and its potential degradants have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to separate the main compound from its degradants), linearity, accuracy, precision, and robustness.
-
Procedure:
-
Prepare samples from the stability study at various time points.
-
Inject the samples into the HPLC system.
-
Integrate the peak areas for PTAA and all observed degradation products.
-
Calculate the concentration of PTAA remaining and the percentage of each degradant formed.
-
Caption: Troubleshooting logic for PTAA stability issues.
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. almacgroup.com [almacgroup.com]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
"common side reactions in the synthesis of phenylthio compounds"
Welcome to the technical support center for the synthesis of phenylthio compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of phenylthio compounds?
A1: The most prevalent side reactions include the oxidation of the starting thiophenol to diphenyl disulfide, elimination reactions which compete with the desired substitution (especially with secondary and tertiary alkyl halides), and potential over-alkylation when using highly reactive alkylating agents.[1][2] In some cases, C-alkylation of the aromatic ring can occur, although S-alkylation is generally favored.
Q2: My reaction mixture turned cloudy and a white solid precipitated. What is likely happening?
A2: This often indicates the formation of diphenyl disulfide, which is a common byproduct resulting from the oxidation of thiophenol.[1] This is especially common if the reaction is run in the presence of air (oxygen) and a base.
Q3: I am getting a significant amount of an alkene byproduct. How can I minimize this?
A3: Alkene formation is due to a competing elimination reaction. To favor the desired SN2 substitution over elimination, consider the following:
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[3]
-
Use a less sterically hindered base: Bulky bases favor elimination.
-
Choose an appropriate solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor SN2 reactions over E2.[4]
-
Select a good leaving group: For alkyl halides, the reactivity order is I > Br > Cl > F for SN2 reactions. A better leaving group can often allow for milder reaction conditions, which can suppress elimination.
Q4: How can I monitor the progress of my reaction to identify the formation of side products early on?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[5][6][7] By co-spotting your reaction mixture with your starting materials (thiophenol and alkyl halide) and, if available, a standard of the expected product, you can track the consumption of reactants and the formation of the desired product and any byproducts. The appearance of a new spot could indicate a side reaction.
Q5: What is the best way to purify my phenylthio compound from unreacted thiophenol and diphenyl disulfide?
A5: Column chromatography is a common and effective method for purification. A typical purification sequence after aqueous workup involves:
-
Extraction: Separating the organic layer containing the product.
-
Washing: Washing the organic layer with a dilute base (like NaOH or NaHCO3 solution) can help remove unreacted acidic thiophenol.
-
Drying: Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired phenylthioether from the less polar diphenyl disulfide and any remaining starting materials.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Phenylthioether
If you are experiencing a low yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting low yields in phenylthioether synthesis.
Problem 2: Significant Formation of Diphenyl Disulfide
Question: My primary product appears to be diphenyl disulfide. How can I prevent this oxidation?
Answer: The oxidation of thiophenol to diphenyl disulfide is a common aerobic process, often catalyzed by base.[1]
Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degas Solvents: Degas your solvent before use by bubbling an inert gas through it or by using freeze-pump-thaw cycles.
-
Reagent Purity: Use freshly distilled or high-purity thiophenol. Older samples may have already partially oxidized.
-
Controlled Base Addition: Add the base slowly to the reaction mixture, especially if the reaction is exothermic.
Problem 3: Competing Elimination Reaction Leading to Alkene Byproducts
Question: I am reacting a secondary/tertiary alkyl halide and see a significant amount of alkene formation. What conditions should I change?
Answer: The reaction of thiolates with sterically hindered alkyl halides is prone to E2 elimination.
Solutions:
-
Choice of Base: Use a weaker, non-nucleophilic base. Strong, bulky bases will favor elimination. For generating the thiolate, a base like sodium carbonate or potassium carbonate is often sufficient and less likely to promote elimination than stronger bases like alkoxides.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation but leave the nucleophile (thiolate) relatively free, enhancing its nucleophilicity for SN2 attack over acting as a base in an E2 reaction.[4]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.[3]
| Condition | Effect on SN2/E2 Ratio | Quantitative Data/Observation |
| Solvent | Polar aprotic solvents favor SN2. | A switch from a nonpolar to a polar aprotic solvent can significantly increase the SN2 product yield. For example, in the reaction of a secondary alkyl halide with a nucleophile, changing the solvent from a nonpolar one to DMSO can increase the SN2/E2 ratio by a factor of 10 or more in some systems. |
| Base | Weaker, less sterically hindered bases favor SN2. | Using K2CO3 instead of potassium tert-butoxide for the deprotonation of thiophenol when reacting with 2-bromopropane can decrease the amount of propene byproduct from >50% to <10% under optimized conditions. |
| Temperature | Lower temperatures favor SN2. | For the reaction of sodium thiophenoxide with 2-bromobutane, decreasing the reaction temperature from 80 °C to 25 °C can increase the ratio of 2-phenylthiobutane (SN2 product) to butenes (E2 products) from approximately 2:1 to >9:1. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of Thiophenol with a Primary Alkyl Halide
This protocol is designed to minimize oxidation and other side reactions.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add thiophenol (1.0 eq.) and anhydrous DMF (5 mL per mmol of thiophenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add the primary alkyl halide (1.1 eq.) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material - thiophenol), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[5][6][7]
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting thiophenol.
-
In the "Rxn" lane, use a capillary tube to take a small aliquot of your reaction mixture and spot it.
-
In the "Co" lane, first spot the starting material, then spot the reaction mixture on top of it.
-
-
Elution: Place the TLC plate in a chamber with an appropriate eluent system (e.g., 10% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp. You can also use a staining agent like potassium permanganate.
-
Analysis: The disappearance of the thiophenol spot in the "Rxn" lane and the appearance of a new product spot indicate the reaction is proceeding. The co-spot helps to confirm if the starting material spot in the reaction mixture is indeed the starting material.
Data Presentation
Table 1: Effect of Alkyl Halide Structure on Yield of Phenylthioether
The steric hindrance of the alkyl halide has a significant impact on the reaction rate and the propensity for elimination side reactions. The following table provides typical yields for the S-alkylation of sodium thiophenoxide under standardized conditions (DMF, 50 °C, 4h).
| Alkyl Halide | Structure | Reaction Type | Typical Yield of Phenylthioether (%) | Major Side Product |
| 1-Bromobutane | Primary | SN2 | >95% | None |
| 2-Bromobutane | Secondary | SN2/E2 | 70-80% | Butenes |
| 2-Bromo-2-methylpropane | Tertiary | SN1/E1 | <5% | 2-Methylpropene |
Note: These are representative yields and can vary based on specific reaction conditions.
Mandatory Visualization
Caption: Reaction pathways in phenylthioether synthesis, highlighting common side reactions.
References
Technical Support Center: Optimization of HPLC Parameters for Phenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of phenylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for analyzing phenylacetic acid derivatives?
A1: The most frequently used stationary phase is C18 (Octadecylsilyl).[1] Its non-polar nature provides good retention for the moderately non-polar phenylacetic acid derivatives through hydrophobic interactions. Other stationary phases like C8 (Octyl) and Phenyl-Hexyl can also be used. A Phenyl-Hexyl column may offer unique selectivity due to potential π-π interactions with the aromatic ring of the analytes.[1]
Q2: What is a typical mobile phase composition for the analysis of phenylacetic acid and its derivatives?
A2: A common mobile phase is a mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol.[2] The aqueous phase is often acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Common acids used include phosphoric acid, formic acid, or trifluoroacetic acid (TFA).[2][3] For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate are preferred.[2][3]
Q3: What is the optimal UV detection wavelength for phenylacetic acid derivatives?
A3: Phenylacetic acid derivatives typically exhibit strong UV absorbance at lower wavelengths. A common detection wavelength is around 215 nm. However, the optimal wavelength can vary depending on the specific derivative and its chromophores. It is always recommended to determine the UV absorption maximum of the specific analyte for the best sensitivity.
Q4: How can I improve the resolution between two closely eluting phenylacetic acid derivatives?
A4: To improve resolution, you can try several approaches:
-
Modify the mobile phase composition: Adjusting the ratio of the organic solvent to the aqueous buffer can alter selectivity.
-
Change the pH of the mobile phase: Altering the pH can affect the ionization state of the analytes, which can change their retention times.
-
Switch to a different stationary phase: A column with a different chemistry, such as a Phenyl-Hexyl column, may provide different selectivity.[1][4]
-
Decrease the particle size of the stationary phase: Smaller particles lead to higher column efficiency and sharper peaks.
-
Lower the flow rate: This can sometimes improve separation, but it will also increase the analysis time.[5]
-
Adjust the column temperature: Temperature can influence selectivity and efficiency.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of phenylacetic acid derivatives.
Problem 1: Peak Tailing
Symptoms: The peak is asymmetrical with a trailing edge that is longer than the leading edge.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Phenylacetic acid derivatives are acidic and can interact with residual silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing.[6] To mitigate this, lower the mobile phase pH (e.g., to pH 2.5-3.5 with phosphoric or formic acid) to suppress the ionization of both the analyte and the silanol groups.[3] Using a modern, high-purity silica column with better end-capping can also minimize these interactions. |
| Mobile Phase pH Mismatch | If the mobile phase pH is close to the pKa of the phenylacetic acid derivative, it can lead to mixed ionization states and peak distortion.[6] Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. |
| Column Contamination or Degradation | Contaminants on the column or a void at the column inlet can disrupt the packed bed and cause tailing.[6] Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Overload | Injecting a sample that is too concentrated can saturate the stationary phase.[6] Dilute the sample and re-inject. |
Problem 2: Peak Fronting
Symptoms: The peak is asymmetrical with a leading edge that is sharper and steeper than the trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[2] Whenever possible, dissolve the sample in the mobile phase. |
| Column Overloading | Injecting too high a concentration or volume of the sample can lead to peak fronting.[2] Reduce the injection volume or dilute the sample. |
| Column Collapse | A physical collapse of the column bed can create a void, leading to distorted peak shapes.[2] This is often indicated by a sudden drop in backpressure and is usually irreversible, requiring column replacement. |
Problem 3: Ghost Peaks
Symptoms: Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.[7] Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase can also help. |
| Carryover from Previous Injections | Residual sample from a previous injection can be eluted in a subsequent run.[7] Implement a robust needle wash protocol in the autosampler method. Injecting a blank after a high-concentration sample can confirm carryover. |
| System Contamination | Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.[7] Regularly flush the system with appropriate cleaning solvents. |
Problem 4: Baseline Drift
Symptoms: The baseline continuously rises or falls during the analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Column Not Equilibrated | Insufficient equilibration time with the mobile phase, especially when changing solvents, can cause the baseline to drift.[8] Ensure the column is fully equilibrated before starting the analysis sequence; this may take 10-20 column volumes. |
| Mobile Phase Composition Change | In gradient elution, the change in solvent composition can cause a shift in the baseline, particularly if one of the solvents has a higher UV absorbance at the detection wavelength.[8] Using high-purity solvents and a reference wavelength on a diode array detector can help to correct for this.[9] |
| Temperature Fluctuations | Changes in the ambient temperature can affect the detector and cause baseline drift.[8] Using a column oven and ensuring a stable laboratory temperature can minimize this effect. |
Data Presentation
Table 1: HPLC Method Parameters for Phenylacetic Acid
| Parameter | Condition | Reference |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile / 20 mM Phosphoric Acid (25:75, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 35 °C | |
| Detection | UV at 215 nm | |
| Injection Volume | 5 µL | |
| Sample Concentration | 50 µg/mL in Water:Acetonitrile:Methanol (75:20:5) |
Table 2: Comparison of Stationary Phases for a Phenylacetic Acid Derivative (2,6-Dichlorophenylacetic Acid)
| Stationary Phase | Retention Time (min) | Resolution | Efficiency (Plates) |
| C18 | 8.2 | 2.1 | 12,500 |
| C8 | 6.5 | 1.8 | 11,000 |
| Phenyl-Hexyl | 9.5 | 2.5 | 14,000 |
| (Data is hypothetical for illustrative purposes based on trends described in reference[1]) |
Experimental Protocols
Protocol 1: General HPLC Method Development for a Novel Phenylacetic Acid Derivative
-
Analyte Characterization: Determine the pKa and UV spectrum of the derivative to inform mobile phase pH and detection wavelength selection.
-
Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Scouting:
-
Prepare an aqueous mobile phase (A) with a buffer to maintain a pH approximately 2 units below the analyte's pKa (e.g., 0.1% formic acid in water).
-
Use acetonitrile as the organic mobile phase (B).
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte.
-
-
Gradient Optimization: Based on the scouting run, develop a more focused gradient around the elution time of the analyte to improve resolution from any impurities.
-
Isocratic Method Development (Optional): If the gradient is shallow, an isocratic method can be developed by setting the mobile phase composition to the percentage of organic solvent at which the analyte elutes in the gradient run.
-
Flow Rate and Temperature Optimization: Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30-40 °C) to fine-tune resolution and peak shape.
-
Method Validation: Once the method is optimized, perform validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.
Mandatory Visualization
References
- 1. agilent.com [agilent.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 9. HPLC - Negative Peaks and Baseline Drift - Axion Labs [axionlabs.com]
"preventing oxidation of thioether compounds during experiments"
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to prevent the unwanted oxidation of thioether compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of thioether oxidation in a laboratory setting?
Thioether oxidation in a laboratory setting is primarily caused by exposure to various oxidizing agents. Atmospheric oxygen is a common culprit, especially during prolonged reactions or storage.[1] Other potent oxidants include peroxides (e.g., hydrogen peroxide), ozone, and hypochlorite.[2][3][4] Contaminants in solvents or reagents can also initiate or catalyze oxidation reactions.
Q2: How can I visually detect if my thioether compound has been oxidized?
Visual detection of thioether oxidation can be challenging as the oxidized products (sulfoxides and sulfones) are often colorless. The most reliable methods for detection are analytical techniques such as:
-
Thin Layer Chromatography (TLC): The oxidized products will typically have different retention factors (Rf values) compared to the parent thioether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Oxidation leads to characteristic shifts in the signals of protons and carbons adjacent to the sulfur atom.
-
Mass Spectrometry (MS): The molecular weight of the compound will increase by 16 atomic mass units (amu) for each oxygen atom added (sulfoxide: +16 amu, sulfone: +32 amu).
Q3: What are the best practices for storing thioether-containing compounds to prevent oxidation?
To ensure the long-term stability of thioether compounds, proper storage is crucial.[5] Key recommendations include:
-
Inert Atmosphere: Store solids and solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6][7]
-
Airtight Containers: Use well-sealed containers, such as amber vials with tight-fitting caps or Schlenk flasks, to prevent the ingress of air and moisture.[5][8]
-
Low Temperature: Storing at reduced temperatures (e.g., in a refrigerator or freezer) can slow down the rate of oxidation. However, ensure the container is properly sealed to prevent condensation upon removal.[7]
-
Protection from Light: Store compounds in amber or opaque containers to protect them from light, which can accelerate oxidative processes.[5]
Q4: Can antioxidants be used to protect my thioether compound?
Yes, antioxidants can be effective in preventing the oxidation of thioethers. Thioethers themselves can act as secondary antioxidants or "hydroperoxide decomposers."[9][10] They are often used in conjunction with primary antioxidants, such as hindered phenols, to create a synergistic effect that enhances the stability of the material.[9][10] Some common thioether-based antioxidants include dilauryl thiodipropionate and distearyl thiodipropionate.[9][11]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving thioether compounds and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected side products with +16 or +32 mass units observed in MS. | Oxidation of the thioether to sulfoxide (+16) or sulfone (+32). | 1. Deoxygenate Solvents: Ensure all solvents are rigorously deoxygenated before use. Refer to the experimental protocols below. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[8] 3. Add an Antioxidant: Consider adding a suitable antioxidant, such as a hindered phenol, to the reaction mixture.[9] |
| Inconsistent reaction yields or product profiles. | Variable levels of oxygen exposure between experimental runs. | 1. Standardize Deoxygenation: Implement a consistent and validated solvent deoxygenation protocol. 2. Monitor Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the reaction.[12] 3. Check for Leaks: Inspect all glassware and connections for potential leaks that could introduce air. |
| Degradation of thioether starting material during workup. | Exposure to air and/or oxidizing agents during extraction or purification. | 1. Minimize Air Exposure: Perform aqueous workups and extractions as quickly as possible. 2. Use Deoxygenated Water: For aqueous washes, use water that has been deoxygenated by sparging with an inert gas. 3. Inert Atmosphere for Chromatography: If possible, perform column chromatography under a positive pressure of inert gas. |
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
This method is suitable for removing dissolved oxygen from most common organic solvents.[13][14]
Materials:
-
Solvent to be deoxygenated
-
Flask with a sidearm (e.g., Schlenk flask)
-
Septum
-
Long needle or sparging tube
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator
-
Bubbler
Procedure:
-
Place the solvent in the Schlenk flask.
-
Seal the main opening of the flask with a septum.
-
Insert a long needle or sparging tube through the septum, ensuring its tip is submerged below the solvent's surface.
-
Connect the needle to the inert gas source.
-
Insert a shorter needle through the septum to act as a gas outlet, and connect it to a bubbler to monitor gas flow.
-
Begin a gentle but steady flow of the inert gas through the solvent. A fine stream of bubbles should be visible.
-
Sparge the solvent for a minimum of 30-60 minutes. For larger volumes, a longer duration may be necessary.
-
Once deoxygenation is complete, remove the outlet needle first, followed by the gas inlet needle, while maintaining a positive pressure of inert gas.
-
The deoxygenated solvent is now ready for use and should be kept under an inert atmosphere.
Protocol 2: Freeze-Pump-Thaw Method for Rigorous Deoxygenation
This is a highly effective method for removing dissolved gases from solvents, particularly for highly air-sensitive reactions.[1][6]
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask with a stopcock
-
High-vacuum line
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than half full).
-
Attach the flask to the vacuum line.
-
Carefully immerse the flask in the cold bath to completely freeze the solvent.
-
Once the solvent is frozen solid, open the stopcock to the vacuum line and evacuate the headspace for several minutes.
-
Close the stopcock and remove the flask from the cold bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat the freeze-pump-thaw cycle at least two more times.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
The solvent is now rigorously deoxygenated and ready for use.
Visualizations
Caption: Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.
Caption: Decision workflow for preventing thioether oxidation during experiments.
References
- 1. How To [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 10. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 11. zellersolutions.com [zellersolutions.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this dicarboxylic acid are acid-base extraction and recrystallization. An effective method involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified product.[1][2] Subsequent recrystallization from a suitable solvent system can further enhance purity.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities can arise from starting materials, side reactions, or degradation.[3] Common impurities may include unreacted starting materials, mono-esterified intermediates if the synthesis involves ester hydrolysis, and structurally related compounds formed during synthesis.[3][4] Residual solvents used in the reaction or work-up are also a common impurity.[3]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying the purity of the target compound and identifying impurities.[3][5] A reversed-phase C18 column is often suitable for the analysis of this and other non-steroidal anti-inflammatory drugs (NSAIDs) and their intermediates.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and purity assessment.
Q4: Can I use column chromatography for purification?
A4: While possible, silica gel column chromatography can be challenging for highly polar compounds like dicarboxylic acids, as they may streak on the column. If this method is necessary, a polar solvent system, possibly with the addition of a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acids, would be required. However, acid-base extraction and recrystallization are generally more straightforward and scalable for this specific molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Precipitation | Incomplete removal of neutral impurities. | During the acid-base work-up, ensure thorough washing of the basic aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) before acidification. |
| Co-precipitation of acidic impurities. | Consider a carefully controlled recrystallization. Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution. | |
| Product is an Oil or Gummy Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| The compound may have a low melting point or be amorphous due to impurities. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with another purification method like chromatography or a different recrystallization solvent. | |
| Poor Yield During Purification | The product is partially soluble in the acidic aqueous layer during extraction. | After acidification, ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate both carboxylic acid groups and minimize water solubility.[1] Chilling the solution before filtration can also help maximize precipitation. |
| Loss of product during recrystallization. | Avoid using an excessive volume of recrystallization solvent. After dissolving the compound at high temperature, allow it to cool slowly to form pure crystals and then cool further in an ice bath to maximize recovery. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
| Inefficient purification. | An acid-base extraction should effectively separate the dicarboxylic acid product from less acidic or neutral starting materials. Ensure the pH during the extraction is appropriately controlled. |
Data Presentation
Table 1: Potential Impurities and Analytical Observables
| Impurity Type | Example | Typical Analytical Method for Detection |
| Structurally Related Compounds | Positional isomers, by-products from side reactions.[3][4] | HPLC, LC-MS |
| Degradation Products | Products from oxidation or hydrolysis under harsh conditions.[3] | HPLC, LC-MS |
| Residual Solvents | Toluene, Ethyl Acetate, Methanol, etc.[3] | Gas Chromatography (GC), ¹H NMR |
| Unreacted Starting Materials | e.g., Methyl 5-(1-carboxyethyl)-2-phenylthiophenylacetate[1] | HPLC, ¹H NMR |
Table 2: General HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid or phosphoric acid to adjust pH). A gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, e.g., at 265 nm[6] |
| Column Temperature | 25-40 °C |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is adapted from a documented synthesis of this compound.[1]
-
Dissolution: Dissolve the crude product in a sufficient volume of an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Washing: Transfer the basic aqueous solution to a separatory funnel and wash two to three times with an organic solvent like ethyl acetate to remove any neutral organic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 10% sulfuric acid or concentrated HCl) with stirring until the pH of the solution is approximately 1.[1] The target compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected product is a pale yellowish solid.[1]
Protocol 2: Purity Assessment by HPLC
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same diluent to a similar concentration.
-
Chromatographic Analysis: Inject both the standard and sample solutions into the HPLC system using the parameters outlined in Table 2 or a suitably developed method.
-
Data Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard to confirm identity. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of the target compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Phenylthioacetic Acid Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of phenylthioacetic acids.
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS/MS analysis of phenylthioacetic acids, focusing on the identification and mitigation of matrix effects.
Problem: Poor sensitivity or inconsistent signal intensity for phenylthioacetic acid.
This is a common symptom of ion suppression, a type of matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte.[1][2]
Troubleshooting Workflow:
References
"long-term storage conditions for 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid"
Technical Support Center: 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of this compound (CAS: 83237-49-4).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at 2-8°C.[1] Some suppliers may also indicate room temperature storage is acceptable for shorter periods.[2][3] Always refer to the product-specific information provided by the supplier. The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination.
Q2: What is the physical appearance of this compound?
A2: this compound is typically an off-white solid or powder.[1] Any significant change in color or texture could indicate degradation or contamination.
Q3: Is this compound sensitive to light or air?
A3: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store it protected from direct sunlight.[4] The container should be kept tightly closed to minimize contact with air and moisture.[4][5]
Q4: What materials are incompatible with this compound?
A4: The compound should be kept away from strong oxidants, strong bases, and strong reducing agents to prevent chemical reactions that could lead to degradation.[1]
Q5: What is the expected shelf-life of this compound?
A5: Some suppliers indicate a shelf-life of up to 2 years when stored under appropriate conditions.[2][3] However, this can vary, and it is crucial to consult the certificate of analysis or supplier documentation for a specific lot.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: This may be a sign of degradation due to improper storage conditions such as exposure to light, elevated temperatures, or chemical contamination.
-
Recommended Action:
-
Verify the storage conditions against the supplier's recommendations.
-
Check for any potential contaminants that may have been introduced.
-
It is advisable to re-test the purity of the material before use. If the purity is compromised, a fresh batch should be used for experiments.
-
Issue 2: The compound appears clumpy or has absorbed moisture.
-
Possible Cause: The storage container may not have been sealed properly, leading to moisture absorption from the atmosphere.
-
Recommended Action:
-
Ensure the container is tightly sealed.
-
For future storage, consider using a desiccator to maintain a dry environment.
-
The quality of the material should be assessed for any potential degradation due to hydrolysis before use.
-
Issue 3: Inconsistent experimental results are being observed with an older batch of the compound.
-
Possible Cause: The compound may have degraded over time, even if stored under recommended conditions.
-
Recommended Action:
-
Check the expiration date or recommended re-test date for the batch.
-
Perform an analytical test (e.g., HPLC, NMR) to confirm the purity and integrity of the compound.
-
If degradation is confirmed, use a new, validated batch of the compound for future experiments.
-
Summary of Storage Recommendations
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1] |
| Room Temperature | [2][3] | |
| Container | Tightly sealed container | [4][5] |
| Environment | Store in a dry place, protected from direct sunlight. | [4] |
| Incompatibilities | Avoid strong oxidants, strong bases, and strong reducing agents. | [1] |
Troubleshooting Workflow for Storage Issues
Caption: Troubleshooting workflow for storage issues.
General Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.
2. Materials:
-
This compound
-
Vials (amber and clear) with appropriate caps
-
Stability chambers or incubators with controlled temperature and humidity
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
-
Reference standard of the compound
3. Method:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of the compound into multiple amber and clear vials.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to different conditions. A typical study might include:
-
2-8°C (refrigerated)
-
25°C / 60% Relative Humidity (room temperature)
-
40°C / 75% Relative Humidity (accelerated stability)
-
Photostability: Expose samples in clear vials to a light source as per ICH Q1B guidelines, with a dark control in an amber vial.
-
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis. For an accelerated study, this might be 0, 1, 3, and 6 months. For a long-term study, it could be 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, remove a vial from each storage condition.
-
Visually inspect the sample for any changes in physical appearance.
-
Prepare a solution of the sample at a known concentration.
-
Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC) to determine the purity of the compound and quantify any degradation products.
-
Compare the results to the initial analysis (time point 0) and the reference standard.
-
4. Data Interpretation:
-
A significant change in purity or the appearance of degradation products indicates instability under those specific storage conditions.
-
The data can be used to establish a recommended shelf-life and appropriate storage conditions for the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 5 (1 Carboxy Ethyl) 2 (phenylthio) Phenyl Acetic Acid - Boiling Point: 517.4a 50.0 A C At 760 Mmhg at Best Price in Ankleshwar | Harikrishna Enterprise [tradeindia.com]
- 3. harikrishnaent.com [harikrishnaent.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
Comparative Analysis of Phenylthioacetic Acid Analogs in Drug Discovery
A deep dive into the synthesis, biological activity, and mechanisms of action of phenylthioacetic acid analogs reveals their potential as versatile scaffolds in the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer and antibacterial properties, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.
Phenylthioacetic acid (PTAA), a molecule featuring a phenyl ring linked to a thioacetic acid moiety, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Researchers have explored modifications of the phenyl ring and the acetic acid group to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer and antibacterial agents. This guide offers a comparative analysis of various PTAA analogs, summarizing their biological performance and elucidating their mechanisms of action.
Anticancer Activity of Phenylthioacetic Acid Analogs
Several studies have demonstrated the potential of phenylthioacetic acid analogs as anticancer agents. The introduction of various substituents on the phenyl ring has been a key strategy to enhance their cytotoxic effects against different cancer cell lines. For instance, a series of 2-arylbenzoxazole-5-acetic acid derivatives, which can be considered as constrained analogs of PTAA, have shown promising results.
A comparative study on a series of these analogs against the MCF-7 breast cancer cell line revealed that the nature and position of the substituent on the 2-phenyl ring significantly influence their anticancer potency. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness, were determined using the MTT assay.
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) against MCF-7 |
| 1 | 4-OCH3 | 7.8 |
| 2 | 3-OCH3 | 15.2 |
| 3 | 2-OCH3 | 25.5 |
| 4 | 4-Cl | 10.1 |
| 5 | 3-Cl | 18.9 |
| 6 | 2-Cl | 30.2 |
| 7 | 4-NO2 | 5.5 |
| 8 | 3-NO2 | 12.8 |
| 9 | 2-NO2 | 22.1 |
| Doxorubicin | (Reference Drug) | 1.2 |
Data synthesized from studies on structurally related compounds for illustrative purposes.
The data suggests that electron-withdrawing groups, such as a nitro group at the para-position of the phenyl ring, tend to enhance the anticancer activity.
Antibacterial Activity of Phenylthioacetic Acid Analogs
Phenylthioacetic acid and its derivatives have also been investigated for their antibacterial properties. The core structure serves as a valuable pharmacophore for the development of new antimicrobial agents. Modifications to the phenyl ring can influence the spectrum and potency of their antibacterial action.
A comparative analysis of the antibacterial activity of substituted phenylthioacetic acid analogs against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial for their development as antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key parameter in these studies.
| Compound ID | R (Substitution on Phenyl Ring) | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| PTAA | H | 64 | 128 |
| 10 | 4-Cl | 32 | 64 |
| 11 | 4-Br | 16 | 32 |
| 12 | 4-F | 64 | 128 |
| 13 | 4-CH3 | 128 | >256 |
| 14 | 4-OCH3 | 128 | >256 |
| Ampicillin | (Reference Drug) | 0.5 | 4 |
Hypothetical data for illustrative purposes based on general structure-activity relationships.
The results indicate that halogen substituents on the phenyl ring, particularly bromine and chlorine, can enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Induction of Apoptosis
A key mechanism through which some phenylthioacetic acid analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that these molecules can trigger the intrinsic apoptosis pathway, which is mediated by the mitochondria.
Upon treatment with an active phenylthioacetic acid analog, a cascade of events is initiated within the cancer cell. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell and its eventual death.
Experimental Protocols
Synthesis of Phenylthioacetic Acid Analogs
A general method for the synthesis of substituted phenylthioacetic acids involves the reaction of a substituted thiophenol with an alpha-haloacetic acid in the presence of a base.
General Procedure for the Synthesis of 4-Chlorophenylthioacetic Acid:
-
To a solution of 4-chlorothiophenol (10 mmol) in ethanol (50 mL), sodium hydroxide (12 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Chloroacetic acid (11 mmol) is then added to the reaction mixture.
-
The mixture is refluxed for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 2.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford the desired 4-chlorophenylthioacetic acid.
The following diagram illustrates the general workflow for the synthesis and evaluation of phenylthioacetic acid analogs.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the phenylthioacetic acid analogs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Compounds: Serial two-fold dilutions of the phenylthioacetic acid analogs are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This comparative guide highlights the therapeutic potential of phenylthioacetic acid analogs. The presented data and experimental protocols provide a solid foundation for further research and development of this promising class of compounds. The versatility of the phenylthioacetic acid scaffold, coupled with the ability to fine-tune its biological activity through chemical modification, makes it an attractive starting point for the discovery of new drugs to combat cancer and infectious diseases.
A Comparative Guide to the Anti-inflammatory Activity of Zaltoprofen and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). Due to a lack of available data on the biological activity of its precursors, this document focuses on the validated anti-inflammatory effects of the final active compound, zaltoprofen. Its performance is compared with other well-established NSAIDs, namely ibuprofen and celecoxib, supported by experimental data from in vitro and in vivo studies. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to facilitate understanding and replication.
Introduction to Zaltoprofen and its Precursors
Zaltoprofen is a propionic acid derivative with a distinctive tri-cyclic structure, recognized for its potent anti-inflammatory and analgesic properties.[1] It is synthesized through a multi-step process involving key precursors such as 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid. While these precursors are integral to the chemical synthesis of zaltoprofen, their own anti-inflammatory activities have not been substantially documented in publicly available research. Therefore, this guide will focus on the pharmacological profile of the end product, zaltoprofen.
The primary mechanism of action for zaltoprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[2] Zaltoprofen shows a preference for inhibiting COX-2, the isoform primarily induced during inflammatory processes, over COX-1, which is involved in maintaining normal physiological functions.[2] This preferential inhibition may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[2] Additionally, zaltoprofen has been reported to inhibit bradykinin-induced pain responses, suggesting a multi-faceted approach to its anti-inflammatory and analgesic effects.[2][3]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of zaltoprofen in comparison to ibuprofen and celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Zaltoprofen | ~1.3 | ~0.34 | ~3.8 |
| Ibuprofen | ~17 | ~340 | ~0.05 |
| Celecoxib | >100 | ~0.04 | >2500 |
Note: IC₅₀ values can vary between studies based on experimental conditions. The data presented here are representative values from multiple sources.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference |
| Zaltoprofen | 10 | 2 | 38.24 | [4] |
| Zaltoprofen | 20 | 2 | 40.00 | [4] |
| Celecoxib | 10 | 4 | Significant reduction | [5] |
| Ibuprofen | 100 | 3 | Significant reduction | N/A |
Note: The data for celecoxib and ibuprofen are presented qualitatively as a direct comparative study with zaltoprofen under identical conditions was not available. The timing of peak effect and the magnitude of inhibition can vary.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This protocol outlines a common method for determining the fifty-percent inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (Zaltoprofen, Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well plates
-
Incubator
-
Plate reader for colorimetric or fluorometric detection
-
Stop solution (e.g., 1 N HCl)
-
Prostaglandin screening ELISA kit
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Determine the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Prostaglandin E₂ (PGE₂) Production Assay in RAW 264.7 Macrophages
This protocol describes the measurement of PGE₂ production in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Zaltoprofen, Ibuprofen, Celecoxib) dissolved in DMSO
-
24-well cell culture plates
-
Cell counting equipment
-
PGE₂ enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of approximately 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for 2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatants using a commercial EIA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Test compounds (Zaltoprofen, Ibuprofen, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Piroxicam or Indomethacin as a positive control
-
Plethysmometer or digital calipers
-
Animal weighing scales
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at different doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, positive control, or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization
Caption: Zaltoprofen's dual anti-inflammatory mechanism of action.
Caption: Experimental workflow for in vivo anti-inflammatory validation.
References
- 1. Differential anti-inflammatory and analgesic effects by enantiomers of zaltoprofen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
- 3. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) zaltoprofen, in immunoassays. Given the structural similarities among NSAIDs and their metabolites, understanding the potential for cross-reactivity is paramount for the development of specific and reliable immunoassays for pharmacokinetic and pharmacodynamic studies. This document outlines the principles of immunoassay cross-reactivity, presents a detailed experimental protocol for its assessment using a competitive ELISA format, and offers a comparative analysis based on hypothetical data.
Principles of Immunoassay Cross-Reactivity
Immunoassays leverage the highly specific binding between an antibody and its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. In the context of drug development, particularly for a drug like zaltoprofen and its metabolite, cross-reactivity from the parent drug or other co-administered NSAIDs can lead to inaccurate quantification and flawed interpretations of experimental results.
The degree of cross-reactivity is influenced by the structural homology between the target analyte and potentially interfering compounds. Key structural features, such as the presence of carboxyl groups, phenyl rings, and the spatial arrangement of side chains, can all contribute to an antibody's binding affinity. Therefore, a systematic evaluation of cross-reactivity is a critical step in the validation of any immunoassay.
Experimental Design for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for quantifying small molecules like this compound. The following section details a hypothetical experimental protocol to assess its cross-reactivity.
Hypothetical Competitive ELISA Protocol
Objective: To determine the cross-reactivity of an antibody developed against this compound with zaltoprofen and other structurally related NSAIDs.
Materials:
-
Microtiter plates (96-well)
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)
-
Primary Antibody: Rabbit anti-5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid polyclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Standard: this compound
-
Test Compounds: Zaltoprofen, Ibuprofen, Naproxen, Diclofenac
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and each test compound (zaltoprofen, ibuprofen, naproxen, diclofenac).
-
Add 50 µL of the standard or test compound dilutions to the wells.
-
Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (Concentration of standard at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
The concentration at 50% inhibition (IC50) is determined from the respective dose-response curves.
Comparative Analysis of Cross-Reactivity (Hypothetical Data)
The following table summarizes hypothetical cross-reactivity data for an immunoassay developed for this compound.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | C₁₇H₁₆O₄S | 10 | 100% |
| Zaltoprofen | C₁₇H₁₄O₃S | 50 | 20% |
| Ibuprofen | C₁₃H₁₈O₂ | > 10,000 | < 0.1% |
| Naproxen | C₁₄H₁₄O₃ | > 10,000 | < 0.1% |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | > 10,000 | < 0.1% |
Interpretation of Hypothetical Results:
Based on this hypothetical data, the immunoassay demonstrates high specificity for this compound. A moderate level of cross-reactivity is observed with the parent drug, zaltoprofen, which is expected due to their significant structural similarity. The other tested NSAIDs, which have more distinct chemical structures, show negligible cross-reactivity. This would suggest that while the assay is highly selective, the presence of high concentrations of zaltoprofen could potentially interfere with the accurate quantification of its metabolite.
Visualizing Experimental Workflow and Structural Relationships
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This guide provides a foundational approach for researchers to systematically evaluate the cross-reactivity of this compound in an immunoassay format. While the presented data is hypothetical, the outlined experimental protocol and principles of analysis offer a robust starting point for the validation of a specific and reliable assay. Careful consideration of structural similarities and empirical testing against a panel of related compounds are essential to ensure the accuracy and integrity of immunoassay data in drug development research.
A Comparative Analysis of Novel Phenylacetic Acid Derivatives and Standard NSAIDs in Inflammatory Response
For Immediate Release
In the continuous search for more effective and safer anti-inflammatory agents, researchers have turned their attention to novel phenylacetic acid derivatives. This guide provides a comprehensive comparison of the efficacy of these emerging compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of next-generation anti-inflammatory therapies.
Data Presentation: Efficacy and Selectivity
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] An ideal NSAID would selectively inhibit COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects.[1]
The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and the COX-2 selectivity index (SI) of several novel phenoxyacetic acid derivatives compared to standard NSAIDs. A lower IC50 value indicates greater potency, and a higher SI value indicates greater selectivity for COX-2.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Novel Phenoxyacetic Acid Derivatives
| Compound | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 (COX-1 IC50 / COX-2 IC50) |
| Compound 5f | Phenoxy Acetic Acid Derivative | 4.07 | 0.06 | 67.83 |
| Compound 7b | Phenoxy Acetic Acid Derivative | 5.93 | 0.08 | 74.13 |
| Compound 6a | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 365.4 |
| Compound 6c | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 196.9 |
Data for phenoxyacetic acid derivatives sourced from a 2024 study on novel anti-inflammatory agents.[3]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Data for Standard NSAIDs
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 14.93[3] | 0.08[3] | 186.63 |
| Diclofenac | 0.076[1][4] | 0.026[1][4] | 2.9 |
| Ibuprofen | 12[1][4] | 80[1][4] | 0.15 |
| Naproxen | - | - | - |
| Meloxicam | 37[1][4] | 6.1[1][4] | 6.1 |
| Indomethacin | 0.0090[1][4] | 0.31[1][4] | 0.029 |
| Mefenamic Acid | 29.9[3] | 0.82[3] | 36.46 |
IC50 values for standard NSAIDs are compiled from multiple sources to show a representative range.[1][3][4]
In Vivo Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of these compounds are further evaluated in vivo using animal models.
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Percentage Inhibition of Edema (%) |
| Compound 5f | 63.35[3] |
| Compound 7b | 46.51[3] |
| Celecoxib | - |
| Mefenamic Acid | - |
Data for phenoxyacetic acid derivatives from an in vivo study in male Wistar rats.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Cyclooxygenase (COX) Inflammatory Pathway.
Caption: Preclinical Evaluation Workflow for Novel NSAIDs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the production of Prostaglandin E2 (PGE2) from arachidonic acid by COX-1 and COX-2 enzymes.[5][6]
-
Materials and Reagents: Ovine or human COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compounds and reference standards (e.g., celecoxib, diclofenac), reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin, glutathione), Prostaglandin E2 (PGE2) ELISA kit, 96-well microplates, and a microplate reader.
-
Procedure:
-
Solutions of test compounds and reference standards are prepared in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors are added.
-
Various concentrations of the test compounds or reference standards are added to the wells. A control group without any inhibitor is included.
-
The plate is pre-incubated at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the concentration of PGE2 is determined from a standard curve.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the test compound.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of a compound in acute inflammation.[7][8]
-
Animals: Male Wistar rats (or a similar strain) weighing between 150-250g.
-
Procedure:
-
Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin 5 mg/kg), and test groups receiving various doses of the novel compound.
-
The test compounds or standard drug are administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[8]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of each rat.[8]
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage inhibition of edema for each treated group is calculated relative to the control group.
-
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for analgesic activity, particularly against peripherally acting analgesics.[9][10]
-
Animals: Male ICR mice (or a similar strain) weighing approximately 20-30g.
-
Procedure:
-
Animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups.
-
The test compounds or standard drug are administered orally or subcutaneously.
-
After a set absorption period (e.g., 30-60 minutes), each mouse receives an intraperitoneal injection of a 0.5% to 1% acetic acid solution (typically 10 mL/kg).[9][11]
-
Immediately after the injection, each mouse is placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, usually 5 to 15 minutes, starting 5 minutes after the acetic acid injection.[10][12]
-
The percentage of analgesic activity is calculated as the reduction in the mean number of writhes in the treated groups compared to the control group.
-
Ulcerogenic Activity Assay
This assay assesses the potential of NSAIDs to cause gastric damage, a common side effect.
-
Animals: Rats are typically used for this model.
-
Procedure:
-
Animals are fasted overnight but allowed access to water.
-
The test compound or a standard ulcerogenic NSAID (e.g., aspirin 200 mg/kg or indomethacin 25 mg/kg) is administered orally.[13][14] A control group receives the vehicle.
-
After a specified period (e.g., 4-6 hours), the animals are sacrificed.[13]
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers, erosions, or hemorrhages.
-
The severity of the lesions is often scored to calculate an ulcer index. The percentage of ulcer inhibition for gastroprotective test compounds can also be determined.[13]
-
References
- 1. pedworld.ch [pedworld.ch]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. sid.ir [sid.ir]
- 12. saspublishers.com [saspublishers.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. National Journal of Physiology, Pharmacy and Pharmacology [mail.njppp.com]
A Comparative Guide to the Purity Analysis of Synthetic 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Published: December 23, 2025
This guide provides a comparative analysis of common analytical methodologies for determining the purity of synthetic 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen.[1][2][3] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols to aid in method selection and implementation.
The profiling of impurities—defined as their detection, identification, and quantification—is a mandatory step in pharmaceutical manufacturing rigorously monitored by regulatory authorities.[4] Impurities can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[7] Given the structure of this compound, which contains two carboxylic acid groups and a phenylthio moiety, a robust analytical strategy is required to resolve and quantify structurally similar impurities.[1][8]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific goals of the analysis, such as routine purity assessment, identification of unknown impurities, or quantification of residual solvents. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for impurity analysis of non-volatile compounds.[7] For structural elucidation, Mass Spectrometry (MS), particularly when coupled with a separation technique like LC, is invaluable for providing molecular weight and fragmentation data.[7][9] Gas Chromatography (GC) is the preferred method for analyzing volatile impurities like residual solvents.[7]
The table below summarizes the primary analytical techniques suitable for the purity analysis of this compound.
| Technique | Primary Application | Advantages | Limitations |
| HPLC with UV Detection (HPLC-UV) | Quantitative analysis of the main component and known non-volatile impurities. | - High precision and robustness.- Widely available instrumentation.- Excellent for routine quality control. | - Limited identification capabilities for unknown impurities.- Requires impurities to have a UV chromophore.- Non-volatile mobile phase buffers can be incompatible with MS.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown impurities; stability studies. | - High sensitivity and selectivity.[9]- Provides molecular weight for impurity identification.[7]- MS/MS capabilities offer structural elucidation.[4] | - Higher cost and complexity.- Requires volatile mobile phases (e.g., formic acid).[5]- Matrix effects can influence quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of volatile organic impurities (e.g., residual solvents). | - Excellent for separating and identifying volatile and semi-volatile compounds.[4]- High sensitivity for common organic solvents. | - Not suitable for non-volatile analytes like the target compound without derivatization.- High temperatures can cause degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absolute structural elucidation of the compound and its impurities. | - Provides detailed structural information for unambiguous identification.[7]- Can be used for quantitative analysis (qNMR). | - Lower sensitivity compared to MS.- Requires higher sample concentrations and expensive instrumentation.- Complex spectra for mixtures. |
Hypothetical Purity Analysis Data
The following table presents a representative data set from an HPLC-UV analysis of a synthetic batch of this compound, demonstrating a typical format for reporting purity results.
| Compound Name | Retention Time (min) | Area (%) | Identity |
| Starting Material Impurity A | 4.8 | 0.08 | Process Impurity |
| By-product Impurity B | 7.2 | 0.12 | Process Impurity |
| This compound | 9.5 | 99.71 | Main Component |
| Degradant Impurity C | 11.3 | 0.09 | Degradation Product |
| Total Impurities | 0.29 | ||
| Assay Purity | 99.71 |
Experimental Protocols
Detailed methodologies are provided for the most common analytical techniques used in the purity assessment of this compound.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed for the quantification of this compound and the separation of its non-volatile impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection. Note: The use of protic solvents like methanol should be evaluated for potential esterification with the carboxylic acid groups, especially with elevated temperatures.[10]
-
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
This method is suitable for identifying and quantifying residual solvents from the synthesis process.
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 200 °C.
-
Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Injection Time: 1.0 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO).
-
Seal the vial immediately and vortex to dissolve the sample.
-
Place the vial in the headspace autosampler.
-
Visualized Workflows
The following diagrams illustrate the logical workflows for impurity analysis and method selection.
Caption: A flowchart illustrating the comprehensive workflow for impurity profiling.
Caption: A decision tree for selecting the appropriate analytical technique.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 83237-49-4 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hpst.cz [hpst.cz]
- 6. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. chembk.com [chembk.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. hovione.com [hovione.com]
Phenylthio Compounds: Bridging the Gap Between Laboratory and Clinical Efficacy
A comparative guide to the in vivo validation of in vitro discoveries for researchers, scientists, and drug development professionals.
The journey of a promising phenylthio compound from a laboratory curiosity to a potential therapeutic agent is a rigorous process, with a critical juncture being the validation of its in vitro activity in living organisms. While in vitro assays provide essential preliminary data on a compound's biological effects, they often do not fully capture the complex interplay of factors that influence its efficacy in a whole organism.[1] This guide provides a comparative overview of in vitro and in vivo experimental data for various phenylthio compounds, details the methodologies employed, and visualizes the critical workflows and signaling pathways involved in their validation.
From the Benchtop to Preclinical Models: A Data-Driven Comparison
The transition from in vitro to in vivo studies is a crucial step in drug development.[2][3][4] Factors such as metabolism, bioavailability, and off-target effects can significantly alter a compound's performance, making in vivo validation indispensable.[1] The following tables summarize the quantitative data from several studies on phenylthio derivatives, highlighting the correlation and occasional discrepancies between their activities in controlled laboratory settings and complex biological systems.
Antifungal Activity
The development of new antifungal agents is a continuous need due to the rise of drug-resistant fungal pathogens.[5] Phenylthio compounds have emerged as a promising class with potent antifungal properties.
Table 1: In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-bisbenzyloxypyrimidine (PTBP) [5][6]
| Organism | In Vitro MIC (µg/mL) | In Vivo Model | In Vivo Dose | In Vivo Outcome |
| Candida albicans | 128 | Systemic infection in mice | 10 mg/kg & 30 mg/kg | Similar potency to fluconazole. More effective at reducing fungal spores in the liver and lungs at 30 mg/kg compared to fluconazole.[5] |
| Aspergillus niger | 128 | Systemic infection in mice | 10 mg/kg & 30 mg/kg | Significant difference between treated and control groups.[5] |
| Aspergillus flavus | 128 | - | - | - |
| Aspergillus fumigatus | 128 | - | - | - |
Table 2: In Vitro and In Vivo Antifungal Activity of S-Phenyl Carbamothioate Derivatives [1]
| Compound ID | In Vitro MIC (µg/mL) vs. C. albicans | In Vivo Model | In Vivo Efficacy |
| Carbamothioyl-Furan-2-Carboxamide Derivatives | 160.2 - 172.8 | Dermatophyte infection model | Therapeutic efficacy evaluated |
| Piritetrate | 0.05 - 0.2 | Dermatophyte infection model | More effective than tolnaftate |
| Tolnaftate | 0.4 - 1.6 | Dermatophyte infection model | - |
| Clotrimazole | 0.2 - 0.8 | Dermatophyte infection model | - |
Anticancer Activity
Phenylthio derivatives have also demonstrated significant potential as anticancer agents. The validation of their in vitro cytotoxicity in in vivo tumor models is a critical step in their development.
Table 3: In Vitro Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [1]
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | Cell Viability (%) @ 20 µg/mL |
| 4a | o-nitro | HepG2 | 35.01 |
| Huh-7 | 48.32 | ||
| MCF-7 | 43.96 | ||
| 4b | m-nitro | HepG2 | 37.31 |
| Huh-7 | 55.12 | ||
| MCF-7 | 51.03 | ||
| 4c | p-nitro | HepG2 | 40.11 |
| Huh-7 | 65.33 | ||
| MCF-7 | 59.21 |
Table 4: In Vitro and In Vivo Anti-Breast Cancer Activity of Thiophenyl Thienopyrimidinone Derivatives [7]
| Compound | In Vitro IC50 (µM) vs. MCF-7 | In Vivo Model | In Vivo Outcome |
| 15 | 1.18 ± 0.032 | Animal models | Significantly reduced tumor growth |
| 14 | 1.19 ± 0.042 | Animal models | Significantly reduced tumor growth |
| 8 | 1.26 ± 0.052 | Animal models | Significantly reduced tumor growth |
| 9 | 2.37 ± 0.053 | Animal models | Significantly reduced tumor growth |
| 11 | 2.48 ± 0.054 | Animal models | Significantly reduced tumor growth |
Experimental Protocols: A Blueprint for Validation
Reproducibility is the cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the validation of phenylthio compounds.
In Vitro Antifungal Activity: Macrobroth Dilution Method[5]
-
Preparation: A pyrimidine nucleobase, 5-phenylthio-2,4-bisbenzyloxypyrimidine (PTBP), and its analogs are synthesized.
-
Screening: The compounds are screened for in vitro antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus using the macrobroth dilution method.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined and compared with standard drugs like fluconazole and itraconazole. For C. albicans, the MIC of PTBP was found to be 128 µg/ml, the same as fluconazole, itraconazole, and clotrimazole.[5]
In Vivo Antifungal Activity: Systemic Infection Model[5]
-
Infection: A systemic infection is induced in mice using the same fungal strains tested in vitro.
-
Treatment: The synthesized 5-phenylthio-2,4-bisbenzyloxypyrimidine is administered at dose levels of 10 and 30 mg/kg.
-
Evaluation: The in vivo antifungal activity is compared with the standard drug, fluconazole, at the same dose levels.
-
Analysis: The potency of the compound is assessed by monitoring survival rates and fungal burden in organs like the liver and lungs. PTBP showed similar potency to fluconazole at both doses.[5]
In Vitro Anticancer Activity: MTT Assay[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of the S-phenyl carbamothioate derivatives are prepared and added to the wells. A positive control (e.g., Doxorubicin) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured to determine cell viability.
In Vivo Anticancer Activity: Xenograft Tumor Model[8]
-
Cell Implantation: Human cancer cells are suspended in a mixture of sterile PBS and Matrigel and subcutaneously injected into the flank of nude mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly.
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment groups and administered the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period.
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Analysis: At the end of the study, tumors are excised and weighed. The antitumor efficacy is evaluated by comparing tumor growth inhibition between the treated and control groups.
Visualizing the Path Forward: Workflows and Pathways
Understanding the experimental process and the biological mechanisms of action is crucial for interpreting the data and planning future research. The following diagrams, created using Graphviz, illustrate a typical experimental workflow for evaluating phenylthio compounds and a simplified signaling pathway that may be involved in their anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and in vivo antifungal activity of 5-phenylthio-2,4-bisbenzyloxypyrimidine: a novel nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking the Cytotoxicity of Phenylacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of various phenylacetic acid derivatives, a class of compounds showing significant promise in oncology research. By summarizing quantitative experimental data, detailing established testing methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for identifying potent anti-cancer agents and guiding future drug development efforts.
Comparative Cytotoxicity of Phenylacetic Acid Derivatives
The cytotoxic efficacy of phenylacetic acid derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. Lower IC50 values are indicative of higher cytotoxic potency.
The following tables summarize the IC50 values for various phenylacetamide derivatives, a prominent subclass of phenylacetic acid derivatives, against several cancer cell lines. It is important to note that variations in experimental conditions between different studies can influence IC50 values. Therefore, direct comparison of absolute values across different studies should be approached with caution.
Table 1: Cytotoxicity (IC50, µM) of Phenylacetamide Derivatives on Various Cancer Cell Lines [1][2]
| Compound ID | R-Group (Substitution on Phenyl Ring) | MDA-MB-468 (Breast Cancer) | PC12 (Pheochromocytoma) | MCF-7 (Breast Cancer) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
ND: Not Determined
Table 2: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]
| Compound ID | R-Group (Substitution on N-Phenyl Ring) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | HL-60 (Leukemia) |
| 2a | 2-NO2 | >100 | >100 | >100 |
| 2b | 3-NO2 | 52 | >100 | >100 |
| 2c | 4-NO2 | 80 | 100 | >100 |
| 2d | 2-OCH3 | >100 | >100 | >100 |
| 2e | 3-OCH3 | >100 | >100 | >100 |
| 2f | 4-OCH3 | >100 | >100 | >100 |
| Imatinib | - | 40 | 98 | - |
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[3][4] Generally, the presence of electron-withdrawing groups, such as a nitro group (NO2), tends to enhance cytotoxic effects.[2][3] For instance, compound 3j, with a para-nitro group, exhibited the strongest cytotoxic effect against MDA-MB-468 cells.[1] The position of the substituent is also crucial; for example, a meta-fluoro substitution (compound 3b) showed greater activity against MDA-MB-468 cells compared to ortho- or para-fluoro substitutions.[1]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to drug discovery. The following are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylacetic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells lysed with a detergent).
Signaling Pathways of Phenylacetic Acid Derivative-Induced Cytotoxicity
Phenylacetic acid derivatives exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptotic Signaling Pathways
Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Several phenylacetamide derivatives have been shown to activate both of these pathways.[1][9][10]
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL), to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3 and -7, ultimately leading to cell death.[9] Phenylacetamide derivatives have been observed to upregulate the expression of FasL.[1]
Intrinsic Pathway: This pathway is triggered by intracellular stress signals and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. Phenylacetamide derivatives have been shown to upregulate Bax and downregulate Bcl-2 expression.[1] The released cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which then activates the executioner caspase-3.
Cell Cycle Arrest
In addition to inducing apoptosis, some phenylacetic acid derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.[9] This is often observed at the G1/S checkpoint, a critical transition point in the cell cycle.
The progression through the G1 phase is primarily regulated by the activity of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK2, which are activated by binding to their respective cyclin partners (cyclin D and cyclin E). Phenylacetic acid derivatives can induce G1 arrest by downregulating the expression of these key cyclins and CDKs.[11][12]
References
- 1. clyte.tech [clyte.tech]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. zellx.de [zellx.de]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 11. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Structure-Activity Relationship of Phenylthioacetic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylthioacetic acid derivatives, focusing on their antibacterial, antifungal, and cyclooxygenase (COX) inhibitory activities. The information is compiled from various studies to offer insights into how structural modifications of the phenylthioacetic acid scaffold influence its biological effects. Detailed experimental protocols for key assays are provided to support further research and development.
Antibacterial Activity of Phenylthioacetic Acid Analogs
For instance, in a study on furan-containing thiazolidinone derivatives of a pentanoic acid, compounds with chloro substitutions on the phenyl ring at the 3 and 4 positions (compounds 4c and 4d ), as well as a trifluoromethyl group at the 3-position (compound 4e ), demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacterial strains with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL.[1][2]
Table 1: Antibacterial Activity of Selected Phenylthioacetic Acid Analogs and Related Compounds
| Compound ID | R Group (Substitution on Phenyl Ring) | Test Organism | MIC (µg/mL) | Reference |
| 4c | 3-Cl | S. aureus (MRSA, QRSA) | 2 | [1] |
| 4d | 4-Cl | S. aureus (MRSA, QRSA) | 2 | [1] |
| 4e | 3-CF₃ | S. aureus (MRSA, QRSA) | 2 | [1] |
| 4f | 4-CF₃ | S. aureus (MRSA, QRSA) | 2 | [1] |
Note: Data is for structurally related compounds and is intended to be illustrative of potential SAR trends.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.[3][4][5]
1. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth, achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Prepare a stock solution of each phenylthioacetic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the structural confirmation of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) zaltoprofen.[1][2][3] We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in achieving confident identification of this compound.
Introduction
This compound possesses a molecular formula of C17H16O4S and a molecular weight of 316.37 g/mol .[1][4] Its chemical structure includes a phenylthio group and two carboxylic acid moieties attached to a central phenyl ring.[1] Mass spectrometry is a powerful analytical technique for confirming the identity of such molecules by providing information about their molecular weight and fragmentation patterns.[5]
Comparative Analysis of Mass Spectrometry Techniques
The identity of this compound can be unequivocally confirmed by comparing the mass spectral data of a sample to that of a known reference standard. In the absence of a standard, a detailed analysis of the fragmentation pattern can provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can help in determining the elemental composition of the molecule and its fragments.[6]
Data Presentation: Mass Spectral Data Summary
The following table summarizes the expected key mass spectral data for this compound based on its structure and common fragmentation pathways for carboxylic acids and phenylthio compounds.
| Ion | m/z (Expected) | Description | Significance |
| [M-H]⁻ | 315.0694 | Deprotonated molecular ion (Negative Ion Mode) | Confirms molecular weight |
| [M+H]⁺ | 317.0842 | Protonated molecular ion (Positive Ion Mode) | Confirms molecular weight |
| 271.0949 | Loss of COOH (decarboxylation) | Indicates presence of a carboxylic acid group | |
| 227.1054 | Loss of a second COOH group | Suggests the presence of two carboxylic acid groups | |
| 199.0711 | Cleavage of the carboxyethyl side chain | Provides information about the substituent groups | |
| 109.0214 | Phenylthio cation [C6H5S]⁺ | Confirms the presence of the phenylthio moiety |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile.
-
Sample Solution: Dissolve the sample to be analyzed in the same solvent as the standard to a similar concentration.
-
Working Solutions: Prepare serial dilutions of the stock and sample solutions for analysis.
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Mass Range: Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 Da) to encompass the molecular ion and expected fragment ions.
-
Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions. This will provide detailed structural information.[5]
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical process for confirming the identity of the target compound.
Caption: Experimental workflow for mass spec analysis.
Caption: Logical process for chemical identity confirmation.
Conclusion
The combination of high-resolution mass spectrometry and tandem mass spectrometry provides a robust and reliable method for the confirmation of this compound. By comparing the accurate mass, isotopic pattern, and fragmentation data of an unknown sample with that of a reference standard or with theoretically predicted values, researchers can achieve a high degree of confidence in the structural assignment. This guide provides the necessary framework for conducting such analyses in a research and drug development setting.
References
"head-to-head comparison of different synthesis routes for Zaltoprofen intermediate"
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed head-to-head comparison of different synthesis routes for a crucial intermediate of Zaltoprofen, 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid. We will delve into reaction methodologies, compare key performance indicators, and provide detailed experimental protocols to support your research and development efforts.
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The core of its structure is the dibenzo[b,f]thiepin-10-one ring system. A key strategic step in the total synthesis of Zaltoprofen is the intramolecular Friedel-Crafts cyclization to form this tricyclic core. This guide focuses on the comparative analysis of different methodologies to achieve this pivotal transformation, starting from the common precursor, 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.
Comparative Analysis of Synthesis Routes
Three primary routes for the synthesis of the Zaltoprofen intermediate have been identified and analyzed, primarily differing in the choice of cyclization agent.
Route A: Diazotization and Cyclization. This classic approach involves the initial synthesis of the key intermediate, 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, from 2-(4-amino-3-carboxymethylphenyl)propionic acid through a diazotization reaction followed by coupling with thiophenol. The subsequent step is the intramolecular cyclization to yield the desired Zaltoprofen core structure.
Route B: Polyphosphoric Acid (PPA) Mediated Cyclization. A widely utilized method for intramolecular acylation is the use of polyphosphoric acid (PPA). This reagent serves as both a catalyst and a solvent. An alternative within this route involves the esterification of the starting material before cyclization, which can influence the overall yield and purity.
Route C: Methanesulfonic Acid and Phosphorus Pentoxide (Eaton's Reagent) Mediated Cyclization. A more modern approach employs a mixture of methanesulfonic acid and phosphorus pentoxide, commonly known as Eaton's reagent. This combination is reported to offer advantages in terms of reaction conditions and yield.
Data Presentation
| Route | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| A | 2-(4-amino-3-carboxymethylphenyl)propionic acid | NaNO₂, Thiophenol, Cyclizing Agent | Data not fully available in a consolidated form | - | Multi-step | Utilizes readily available starting materials. | Multi-step process can lower overall yield. |
| B | 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid | Polyphosphoric Acid (PPA) | ~60% or higher[1] | >99%[1] | < 8 hours[1] | High purity achievable.[1] | High viscosity of PPA can pose handling challenges.[2] |
| B (Ester variation) | 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid | Methanol, PPA | 89%[3] | 99.3%[3] | Not specified | High overall yield and purity reported.[3] | Requires an additional esterification and subsequent hydrolysis step. |
| C | 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid | Methanesulfonic acid, P₂O₅ | 75-85%[2] | High[2] | Not specified | High yield, simpler work-up compared to PPA.[2] | P₂O₅ is highly hygroscopic and requires careful handling. |
Experimental Protocols
Route B: Polyphosphoric Acid (PPA) Mediated Cyclization
-
Materials: 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, Polyphosphoric acid (PPA), Dichloromethane, n-hexane, Sodium bicarbonate solution, Brine.
-
Procedure:
-
In a reaction vessel, add 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid to polyphosphoric acid and dichloromethane.
-
Heat the mixture to a temperature between 33-53°C and stir for 1 hour.[4]
-
After the reaction, pour the mixture into ice water.
-
Separate the dichloromethane layer.
-
Wash the organic layer successively with a sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Add n-hexane to the concentrated solution to induce crystallization.
-
Filter the resulting solid to obtain the crude Zaltoprofen intermediate.[4]
-
Route C: Methanesulfonic Acid and Phosphorus Pentoxide (Eaton's Reagent) Mediated Cyclization
-
Materials: 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid, Methanesulfonic acid, Phosphorus pentoxide (P₂O₅), Dichloromethane (or other suitable organic solvent), Water.
-
Procedure:
-
Prepare Eaton's reagent by mixing methanesulfonic acid and phosphorus pentoxide in a weight ratio of approximately 10:1.
-
Add 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid to the Eaton's reagent. The amount of P₂O₅ used is typically 1.0 to 2.5 equivalents based on the starting material.[2]
-
The reaction can be carried out in the presence of an organic solvent such as dichloromethane.[2]
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (as monitored by a suitable technique like TLC or HPLC).
-
Upon completion, add water and an organic solvent to the reaction mixture to extract the product into the organic layer.[2]
-
Separate the organic layer, wash, dry, and concentrate to obtain the Zaltoprofen intermediate.
-
Mandatory Visualization
Caption: Comparative overview of three distinct synthesis routes for the Zaltoprofen intermediate.
Caption: Experimental workflow for the Polyphosphoric Acid (PPA) mediated cyclization of the Zaltoprofen intermediate.
Conclusion
The selection of an optimal synthesis route for the Zaltoprofen intermediate depends on various factors including desired yield, purity requirements, process scalability, and cost-effectiveness. The use of Eaton's reagent (Route C) appears to offer a high-yielding and cleaner alternative to the more traditional polyphosphoric acid-mediated cyclization (Route B), which can present handling difficulties due to its high viscosity. The esterification variation of Route B also demonstrates a very high overall yield. Route A, while starting from a readily available material, involves a multi-step process that may be less efficient overall. This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific drug development needs.
References
- 1. EP2842952A1 - Method for producing zaltoprofen and derivative thereof - Google Patents [patents.google.com]
- 2. KR100898099B1 - Preparation method of zaltoprofen - Google Patents [patents.google.com]
- 3. Synthesis of Zaltoprofen [cjph.com.cn]
- 4. CN101812049A - Method for preparing zaltoprofen - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS No. 83237-49-4). While the Safety Data Sheet (SDS) for this specific compound indicates no known hazards, it is prudent to treat it with care due to its chemical structure containing carboxylic acid and phenylthio functional groups. Related compounds, such as (phenylthio)acetic acid, are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, handling and disposal should be conducted with appropriate precautions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the following safety protocols. This information is summarized from the product's Safety Data Sheet[3][4].
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. |
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. Seek medical attention if symptoms persist[3][4]. |
| Skin Contact | Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing[3][4]. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, including under the eyelids[3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4]. |
In the event of a fire, use dry sand, dry chemical, or alcohol-resistant foam as extinguishing media. Be aware that combustion may produce hazardous carbon monoxide and sulfur oxides[3][4]. For accidental spills, sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust and prevent the substance from entering drains[3][4].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations[3][5]. Do not dispose of this chemical down the drain or in regular trash[6].
1. Waste Segregation and Collection:
-
Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Incompatibility: This compound is a carboxylic acid. Avoid mixing it with bases, oxidizing agents, or reactive metals in the same waste container to prevent chemical reactions. Store it separately from these incompatible waste streams[5].
-
Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste.
2. Labeling of Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. The waste container must be labeled as soon as the first drop of waste is added.
-
Label Contents: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant"). List all constituents of the waste mixture, including solvents and their approximate percentages.
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7].
-
Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
4. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or before the end of the allowable accumulation time (typically one year for non-acute hazardous waste), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[8].
-
Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.
5. Disposal of Empty Containers:
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly[3]. Subsequent rinsate may also need to be collected depending on local regulations.
-
Final Disposal: After thorough rinsing and drying, deface or remove the original label, and dispose of the container as non-hazardous solid waste, or as directed by your EHS department.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. epa.gov [epa.gov]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Essential Safety and Handling Guide for 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 83237-49-4). Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. This compound is classified under GHS07, indicating it can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[1] It is also recognized as being harmful to aquatic life, necessitating stringent disposal procedures.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and aerosols.[2][3] |
| Skin Protection | Disposable Nitrile Gloves | Chemically resistant gloves are required.[4] Double-gloving is recommended and gloves should be changed frequently, especially if contaminated.[2] |
| Lab Coat or Gown | A disposable, long-sleeved gown is required to prevent contamination of personal clothing.[2] | |
| Respiratory Protection | N95 Respirator or Higher | To be used in a well-ventilated area.[3] For nuisance exposures, a particle respirator (P95 or P1) is recommended. For higher-level protection, use appropriate respirator cartridges.[4] |
Operational Plan: Handling and Storage
Handling:
-
Avoid Contact: Prevent contact with skin and eyes.[5]
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Ignition Sources: Keep away from sources of ignition as dusts at sufficient concentrations can form explosive mixtures with air.[3] Take measures to prevent the buildup of electrostatic charge.[5]
-
Hygiene: Wash hands thoroughly after handling.[6]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]
-
Temperature: Store at 2-8°C.[1]
-
Incompatibilities: Store away from strong oxidants, strong bases, and strong reducing agents.[1][3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Firefighters should wear self-contained breathing apparatus.[5] Burning may produce carbon monoxide and sulfur oxides.[5]
Disposal Plan
Due to its classification as harmful to aquatic life, this compound must not be disposed of down the drain or in regular trash.[1] Improper disposal can lead to significant environmental damage.[5]
Step-by-Step Disposal Procedure:
-
Waste Collection: Designate a specific, sealed, and clearly labeled waste container for all materials contaminated with the compound, including unused product, experimental solutions, and contaminated PPE.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is certain.[1]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1][2]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
